molecular formula C10H9F3O3 B066705 3-(3-(Trifluoromethoxy)phenyl)propanoic acid CAS No. 168833-77-0

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B066705
CAS No.: 168833-77-0
M. Wt: 234.17 g/mol
InChI Key: WGEVFUNNEITJFQ-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a valuable fluorinated building block in organic synthesis and medicinal chemistry research. The integration of the trifluoromethoxy (OCF₃) group on the phenyl ring, combined with a carboxylic acid terminus, makes this compound a versatile intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The trifluoromethoxy group is known to influence the lipophilicity, metabolic stability, and bioavailability of lead compounds, making it a key motif in drug discovery . This compound is primarily used in research and development as a precursor for the synthesis of various pharmacologically active molecules. Its propanoic acid chain can be readily functionalized, for example, through amide coupling or esterification reactions, to create a diverse array of derivatives. Researchers utilize this chemical in exploring new treatments and in material science applications where specific electronic properties are desired. The compound is strictly for professional lab use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVFUNNEITJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380453
Record name 3-[3-(trifluoromethoxy)phenyl]propanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168833-77-0
Record name 3-[3-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Trifluoromethoxy)phenyl]propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step pathway for the synthesis of 3-(3-(trifluoromethoxy)phenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis route involves an initial Knoevenagel condensation to form the corresponding cinnamic acid derivative, followed by a catalytic hydrogenation to yield the final product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 3-(trifluoromethoxy)benzaldehyde. The first step is a Knoevenagel condensation with malonic acid to yield 3-(3-(trifluoromethoxy)cinnamic acid). The subsequent step involves the selective hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired this compound.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation 3-(trifluoromethoxy)benzaldehyde 3-(trifluoromethoxy)benzaldehyde 3-(trifluoromethoxy)cinnamic_acid 3-(3-(Trifluoromethoxy)cinnamic acid 3-(trifluoromethoxy)benzaldehyde->3-(trifluoromethoxy)cinnamic_acid Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->3-(trifluoromethoxy)cinnamic_acid 3-(3-(trifluoromethoxy)phenyl)propanoic_acid This compound 3-(3-(trifluoromethoxy)cinnamic_acid_2->3-(3-(trifluoromethoxy)phenyl)propanoic_acid H₂, Pd/C, Ethanol 3-(3-(trifluoromethoxy)cinnamic_acid 3-(3-(trifluoromethoxy)cinnamic_acid

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The data is based on analogous reactions and represents typical expected values.

StepReactionReactantsCatalyst/ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Knoevenagel Condensation3-(Trifluoromethoxy)benzaldehyde, Malonic acidPyridine, PiperidinePyridine2-4 hoursReflux85-95>95
2Catalytic Hydrogenation3-(3-(Trifluoromethoxy)cinnamic acid10% Pd/CEthanol16-24 hoursRoom Temperature90-99>99

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-(Trifluoromethoxy)cinnamic acid) via Knoevenagel Condensation

This procedure is based on the Doebner modification of the Knoevenagel condensation, a widely used method for the synthesis of cinnamic acids.[1][2][3]

Materials:

  • 3-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-(trifluoromethoxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cold reaction mixture until the pH is acidic (pH 1-2) to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.

  • Recrystallize the crude product from ethanol/water to obtain pure 3-(3-(trifluoromethoxy)cinnamic acid).

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the cinnamic acid derivative to the corresponding propanoic acid using palladium on carbon as a catalyst.[4][5][6]

Materials:

  • 3-(3-(Trifluoromethoxy)cinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(3-(trifluoromethoxy)cinnamic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Logical_Workflow cluster_Knoevenagel Knoevenagel Condensation cluster_Hydrogenation Catalytic Hydrogenation start_knoevenagel Mix Reactants: 3-(trifluoromethoxy)benzaldehyde, Malonic Acid, Pyridine, Piperidine reflux Reflux for 2-4 hours start_knoevenagel->reflux cool_precipitate Cool and Precipitate with HCl reflux->cool_precipitate filter_wash_knoevenagel Filter and Wash with Water cool_precipitate->filter_wash_knoevenagel recrystallize_knoevenagel Recrystallize from Ethanol/Water filter_wash_knoevenagel->recrystallize_knoevenagel product_cinnamic 3-(3-(trifluoromethoxy)cinnamic acid recrystallize_knoevenagel->product_cinnamic start_hydrogenation Dissolve Cinnamic Acid in Ethanol and Add Pd/C product_cinnamic->start_hydrogenation Proceed to Hydrogenation hydrogenate Hydrogenate under H₂ Atmosphere (16-24 hours) start_hydrogenation->hydrogenate filter_hydrogenation Filter through Celite hydrogenate->filter_hydrogenation evaporate Evaporate Solvent filter_hydrogenation->evaporate final_product This compound evaporate->final_product

Figure 2: Logical workflow for the synthesis of this compound.

References

In-depth Technical Guide: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and public databases reveals a significant gap in the understanding of the specific mechanism of action for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid. Despite extensive searches for its biological activity, specific molecular targets, quantitative data such as IC50 or Ki values, and detailed experimental protocols, no specific information was found for this particular chemical entity.

The current body of public scientific knowledge does not contain detailed studies elucidating the pharmacological profile of this compound. Searches for this compound, including by its CAS Number 168833-77-0, primarily yield listings from chemical suppliers and general chemical property information. There is no readily available information on its potential enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

While phenylpropanoic acid derivatives are a well-known class of molecules with diverse biological activities, often targeting receptors such as GPR40 (FFAR1), no specific evidence links this compound to this or any other target. The biological effects of the trifluoromethoxy substitution at the meta-position of the phenyl ring in this specific structural context have not been characterized in the accessible scientific literature.

Consequently, it is not possible to provide the requested in-depth technical guide, including a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways, as this information does not appear to be publicly available at this time. Further original research would be required to determine the mechanism of action and pharmacological properties of this compound.

3-(3-(Trifluoromethoxy)phenyl)propanoic acid suppliers and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid, a chemical compound of interest in pharmaceutical and chemical research. This document details its suppliers, cost, and available technical information. Due to a lack of specific publicly available data on its biological activity, this guide also presents a generalized experimental workflow for its synthesis and discusses potential research applications based on related compounds.

Chemical Identity and Suppliers

Note on CAS Number: While the initial request specified CAS number 204995-96-8, extensive searches did not yield any suppliers or data associated with this identifier. The chemically identical compound is commercially available under CAS number 168833-77-0 . It is likely that the former is an erroneous or obsolete identifier. All supplier information herein pertains to CAS 168833-77-0.

Quantitative Supplier and Cost Data
SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Lead Time
Apollo ScientificPC001495%1g, 5g~
63(1g),63 (1g), ~63(1g),
137 (5g)
In Stock (UK), 1 week (US)[1]
ReagentiaR003BAHNot Specified500mg, 1g, 5gInquire for priceNot Specified[2]
Finetech Industry LimitedFT-0650725Not SpecifiedInquire for availabilityInquire for priceNot Specified[3]
Alfa ChemistryACM168833770Not SpecifiedInquire for availabilityInquire for priceNot Specified
Henan Coreychem Co., LTDNot SpecifiedNot SpecifiedInquire for availabilityInquire for priceNot Specified[4]

Note: Prices are approximate and subject to change. Please contact the suppliers directly for current pricing and availability.

Synthesis and Experimental Protocols

Generalized Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a carbon-carbon double bond in a cinnamic acid precursor to yield the saturated propanoic acid.

Materials:

  • 3-(3-(Trifluoromethoxy)phenyl)cinnamic acid (precursor)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Palladium(II) chloride (PdCl2)[5][6]

  • Hydrogen gas (H2) or a hydrogen donor like formic acid[5][7]

  • Solvent (e.g., Ethanol, Tetrahydrofuran (THF), or an alkaline aqueous medium)[5][6][7]

  • Base (if using a hydrogen donor, e.g., Sodium Hydroxide or Triethylamine)[5][7]

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve the 3-(3-(Trifluoromethoxy)phenyl)cinnamic acid precursor in the chosen solvent in a suitable reaction vessel.

  • Catalyst Addition: Carefully add the palladium catalyst to the solution under an inert atmosphere if necessary.

  • Hydrogenation:

    • Using Hydrogen Gas: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar) and stir vigorously at room temperature or with gentle heating.[6]

    • Using a Hydrogen Donor: Add the hydrogen donor (e.g., formic acid) and a base to the reaction mixture and heat to a suitable temperature (e.g., 65°C).[5][7]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the palladium catalyst.

    • If an organic solvent was used, remove it under reduced pressure.

    • If an aqueous medium was used, neutralize the solution with acid and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product of desired purity.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start: Precursor dissolution Dissolution in Solvent start->dissolution catalyst_add Add Palladium Catalyst dissolution->catalyst_add hydrogenation Hydrogenation (H2 or Donor) catalyst_add->hydrogenation monitoring Reaction Monitoring (TLC/GC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Work-up & Extraction monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification end End: Pure Product purification->end

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct research on the biological activity of this compound is limited in publicly accessible literature. However, based on the broader class of phenylpropanoic acid derivatives, several potential areas of research can be inferred.

Substituted phenylpropanoic acids are known to be biologically active and have been investigated for various therapeutic applications. For instance, some derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism. This has led to their investigation for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[11]

The trifluoromethoxy group is often used in medicinal chemistry as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Its presence in this molecule suggests potential for use as a building block in the synthesis of more complex pharmaceutical agents.

Hypothesized Signaling Pathway Involvement

Given that related phenylpropanoic acid derivatives have been identified as PPARα activators, a hypothetical signaling pathway is presented below. PPARα is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This pathway is crucial in lipid metabolism.

G cluster_pathway Hypothetical PPARα Signaling Pathway ligand 3-(3-(Trifluoromethoxy)phenyl) propanoic acid (Ligand) ppara PPARα ligand->ppara Binds & Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription response Metabolic Response (e.g., Lipid Metabolism) transcription->response

Caption: A potential signaling pathway involving PPARα that could be investigated for this compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound was not found. However, for similar compounds, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to obtain the SDS from the supplier upon purchase.[12][13][14]

This technical guide provides a starting point for researchers interested in this compound. Further investigation into its specific biological properties is warranted to fully understand its potential applications in drug discovery and development.

References

In-Depth Technical Guide: Characterization of CAS Number 168833-77-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 168833-77-0, known as 3-(Trifluoromethoxy)hydrocinnamic acid. Despite its availability as a chemical intermediate, publicly accessible data on its specific biological activity, mechanism of action, and detailed experimental protocols are notably scarce. This document synthesizes the available chemical and safety information for 3-(Trifluoromethoxy)hydrocinnamic acid. Furthermore, it explores the known biological activities and mechanisms of action of structurally related compounds, such as other hydrocinnamic acid derivatives and molecules featuring a trifluoromethoxy substituent, to provide a contextual framework for potential research and development. It is crucial to emphasize that the biological properties of related compounds are presented for informational purposes and should not be directly attributed to 3-(Trifluoromethoxy)hydrocinnamic acid without direct experimental validation.

Chemical Characterization

The compound with CAS number 168833-77-0 is chemically identified as 3-(Trifluoromethoxy)hydrocinnamic acid, with the synonymous name 3-[3-(Trifluoromethoxy)phenyl]propanoic acid.

PropertyValue
CAS Number 168833-77-0
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Synonyms 3-[3-(Trifluoromethoxy)phenyl]propanoic acid

Table 1: Chemical Identification of CAS 168833-77-0.

Synthesis and Physicochemical Properties

Synthesis
Physicochemical Properties

The trifluoromethoxy group is recognized in medicinal chemistry for its high lipophilicity and metabolic stability.[2] The electron-withdrawing nature of this group can influence the electronic properties of the phenyl ring and the acidity of the carboxylic acid moiety.[2]

Biological Context: Inferences from Related Compounds

Direct experimental data on the biological activity, mechanism of action, and quantitative pharmacological parameters for 3-(Trifluoromethoxy)hydrocinnamic acid are not available in published literature. However, an analysis of structurally similar compounds can offer insights into its potential biological roles.

Hydrocinnamic Acid Derivatives

Hydroxycinnamic acids and their derivatives are a class of phenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

  • Antimicrobial Activity: Various cinnamic acid derivatives have demonstrated efficacy against a range of microorganisms.[5] The proposed mechanism often involves the disruption of bacterial cell membranes.[5]

  • Anticancer Activity: Some novel cinnamic acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, with some showing potent activity.[6]

  • PPAR Activation: Substituted phenylpropanoic acid derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. This has led to the identification of potent and selective PPARα activators.[7]

Compounds with Trifluoromethoxy Substituents

The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.[2]

  • Drug Design: The inclusion of trifluoromethyl and trifluoromethoxy groups is a common strategy in medicinal chemistry to enhance the efficacy and safety profile of drug molecules.[2]

Experimental Protocols: General Methodologies for Related Compounds

While specific experimental protocols for 3-(Trifluoromethoxy)hydrocinnamic acid are unavailable, this section provides generalized methodologies commonly used for the in vitro evaluation of similar compounds, such as other cinnamic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: The human lung cancer cell line A-549 can be cultured in DMEM media supplemented with 10% FBS and an antibiotic mix.[6]

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound.

  • MTT Incubation: After a 48-hour incubation with the compound, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.[3]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Safety and Handling

The Safety Data Sheet (SDS) for 3-(Trifluoromethoxy)hydrocinnamic acid indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to handle the compound in accordance with good industrial hygiene and safety practices.[8] This includes using personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation.[8] The compound is stable under recommended storage conditions, and incompatible materials include strong oxidizing agents.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for drug discovery involving novel chemical entities and a potential, though unconfirmed, mechanism of action for cinnamic acid derivatives based on available literature.

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development Compound Synthesis Compound Synthesis Chemical Characterization Chemical Characterization Compound Synthesis->Chemical Characterization Purification & Analysis In Vitro Assays In Vitro Assays Chemical Characterization->In Vitro Assays Screening In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Lead Identification Mechanism of Action Studies Mechanism of Action Studies In Vivo Studies->Mechanism of Action Studies Target Validation Phase I Phase I Mechanism of Action Studies->Phase I Candidate Selection Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III CinnamicAcidMoA Cinnamic Acid Derivative Cinnamic Acid Derivative Bacterial Cell Bacterial Cell Cinnamic Acid Derivative->Bacterial Cell Interaction Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Results in

References

The Trifluoromethoxy Group: A Key Player in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone in contemporary medicinal chemistry, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. This guide provides a comprehensive review of trifluoromethoxy compounds in drug discovery, detailing their synthesis, biological activity, and pharmacokinetic profiles. It aims to equip researchers with the knowledge to effectively leverage this powerful functional group in the design of next-generation therapeutics.

The Physicochemical Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its distinct electronic and steric characteristics.[1] It is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.[1] However, its most significant impact lies in its ability to enhance lipophilicity. The -OCF3 group possesses a high Hansch lipophilicity parameter (π ≈ +1.04), making it one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity can lead to improved membrane permeability, facilitating absorption and distribution, and ultimately enhancing a drug's bioavailability.[1]

Compared to the more commonly used trifluoromethyl (-CF3) group, the trifluoromethoxy group is generally more lipophilic.[2] Furthermore, the -OCF3 group can offer metabolic advantages over a simple methoxy (-OCH3) group. The strong carbon-fluorine bonds contribute to increased resistance to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes, which can prolong a drug's half-life in the body.[3]

Approved Drugs and Clinical Candidates: A Showcase of Versatility

The utility of the trifluoromethoxy group is evident in the growing number of approved drugs and clinical candidates that incorporate this moiety. These compounds span a wide range of therapeutic areas, highlighting the broad applicability of this functional group in addressing diverse biological targets.

DrugTherapeutic AreaTarget/Mechanism of Action
Riluzole Amyotrophic Lateral Sclerosis (ALS)Inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[4][5]
Delamanid Tuberculosis (multi-drug resistant)Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[6]
Sonidegib Basal Cell CarcinomaInhibition of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[7][8][9]
Pretomanid Tuberculosis (extensively drug-resistant)Inhibition of mycolic acid biosynthesis and respiratory poisoning through nitric oxide release.[10][11]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize key quantitative data for prominent trifluoromethoxy-containing drugs, providing insights into their potency and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity

CompoundTargetAssayIC50 / KiReference
SonidegibSmoothened (SMO)Radioligand BindingIC50: 1.3 nM[Novartis, FDA submission data]
RiluzoleVoltage-gated Na+ channelsElectrophysiologyIC50: ~5 µM[Neuropharmacology, 1992, 31(8), 843-848]
DelamanidM. tuberculosisMIC AssayMIC90: 0.006-0.012 µg/mL[J. Antimicrob. Chemother., 2014, 69(11), 2995-3001]
PretomanidM. tuberculosisMIC AssayMIC90: 0.015-0.25 µg/mL[Antimicrob. Agents Chemother., 2006, 50(8), 2846-2852]

Table 2: Pharmacokinetic Parameters in Humans

DrugDoseCmaxTmax (hr)t1/2 (hr)Bioavailability (%)Reference
Riluzole 50 mg173 ± 72 ng/mL1.0 - 1.5~12~60[12]
Delamanid 100 mg BID~0.4 mg/L~4-5~30-38N/A[5]
Sonidegib 200 mg269 ng/mL (repeated dose)2 - 4~28-30 days~6-7[13]
Pretomanid 200 mg2.15 µg/mL~5~17N/A[Global Alliance for TB Drug Development]

Signaling Pathways and Mechanisms of Action

The trifluoromethoxy-containing drugs highlighted in this guide exert their therapeutic effects through diverse and specific mechanisms of action.

Riluzole_Mechanism Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Blocks (non-competitive) Glutamate_Release Glutamate Release VGSC->Glutamate_Release Reduces Neuronal_Excitability Neuronal Excitability Glutamate_Release->Neuronal_Excitability Decreased Excitation NMDA_Receptor->Neuronal_Excitability Decreased Excitation Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Leads to

Caption: Mechanism of action of Riluzole in neuroprotection.

Delamanid_Pretomanid_Mechanism cluster_Delamanid Delamanid cluster_Pretomanid Pretomanid Delamanid Delamanid (Prodrug) Ddn_D Ddn Nitroreductase Delamanid->Ddn_D Activated by Active_Metabolite_D Reactive Nitrogen Species Ddn_D->Active_Metabolite_D Mycolic_Acid_Synth_D Mycolic Acid Synthesis Active_Metabolite_D->Mycolic_Acid_Synth_D Inhibits Cell_Wall_D M. tuberculosis Cell Wall Mycolic_Acid_Synth_D->Cell_Wall_D Disrupts Pretomanid Pretomanid (Prodrug) Ddn_P Ddn Nitroreductase Pretomanid->Ddn_P Activated by Active_Metabolite_P Nitric Oxide Ddn_P->Active_Metabolite_P Mycolic_Acid_Synth_P Mycolic Acid Synthesis Active_Metabolite_P->Mycolic_Acid_Synth_P Inhibits Respiratory_Poisoning Respiratory Poisoning Active_Metabolite_P->Respiratory_Poisoning Induces Cell_Wall_P M. tuberculosis Cell Wall Mycolic_Acid_Synth_P->Cell_Wall_P Disrupts

Caption: Mechanism of action of Delamanid and Pretomanid against M. tuberculosis.

Sonidegib_Mechanism Hedgehog_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hedgehog_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits (constitutively) SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to Gene_Transcription Target Gene Transcription (Cell Proliferation, Survival) Nucleus->Gene_Transcription Activates Sonidegib Sonidegib Sonidegib->SMO Inhibits Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Development Preclinical & Clinical Development Library_Design Library Design & -OCF3 Building Block Selection Synthesis Parallel Synthesis of -OCF3 Compound Library Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Iterative Synthesis & Lead Optimization SAR_Studies->Lead_Optimization ADME_Tox In Vitro ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Testing In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection IND_Enabling IND-Enabling Studies Candidate_Selection->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

References

The Pharmacokinetic Profile of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a molecule of interest in medicinal chemistry due to the presence of the trifluoromethoxy (-OCF3) group. This functional group is increasingly utilized in drug design to enhance key pharmacokinetic properties.[1][2] The trifluoromethoxy group is known to significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This guide will explore the anticipated pharmacokinetic characteristics of this compound, providing a theoretical framework for its in-vivo behavior.

Expected Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The table below summarizes the expected properties of this compound based on its structure.

PropertyExpected CharacteristicRationale
Molecular Weight ~250 g/mol
LogP (Lipophilicity) Moderately HighThe trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which is expected to increase the overall lipophilicity of the molecule.[1]
pKa Acidic (propanoic acid)The carboxylic acid moiety will confer acidic properties, influencing solubility and ionization state at physiological pH.
Aqueous Solubility pH-dependentSolubility is expected to be low at acidic pH and increase at higher pH values due to the ionization of the carboxylic acid.

Anticipated Pharmacokinetic Profile

Absorption

Given its moderate to high lipophilicity, this compound is anticipated to be well-absorbed after oral administration through passive diffusion across the gastrointestinal tract. The rate and extent of absorption will likely be influenced by its formulation and the pH of the gastrointestinal lumen.

Distribution

The volume of distribution (Vd) is expected to be moderate. The lipophilic nature imparted by the trifluoromethoxy group may facilitate distribution into tissues. However, the presence of the ionizable propanoic acid group could limit extensive partitioning into very lipophilic compartments and may result in significant plasma protein binding.

Metabolism

The metabolic fate of this compound is of particular interest. The trifluoromethoxy group is generally considered to be more metabolically stable than a corresponding methoxy group.[1][4]

Expected Metabolic Pathways:

  • Phase I Metabolism: The primary sites for Phase I metabolism are the phenyl ring and the propanoic acid side chain.

    • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes may catalyze the hydroxylation of the aromatic ring, although the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring towards oxidative metabolism.[5]

    • Side-Chain Oxidation: The propanoic acid side chain could undergo oxidation.

  • Phase II Metabolism: The carboxylic acid group is a prime target for Phase II conjugation reactions.

    • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are likely to conjugate a glucuronic acid moiety to the carboxylic acid, forming a more water-soluble glucuronide metabolite that can be readily excreted.

    • Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids such as glycine.

The trifluoromethoxy group itself is generally resistant to metabolism. However, in some cases, O-dealkylation to form a phenol, followed by the release of the -CF3 group, has been observed for some compounds, though this is generally not a major metabolic pathway.[4]

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through the urine and, to a lesser extent, the feces. The formation of water-soluble glucuronide conjugates will facilitate renal clearance.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Studies
ExperimentPurpose
Aqueous Solubility To determine the solubility at different pH values, mimicking the gastrointestinal tract.
LogP/LogD Determination To quantify the lipophilicity of the compound.
Plasma Protein Binding To measure the extent of binding to plasma proteins (e.g., albumin).
Metabolic Stability in Liver Microsomes/Hepatocytes To assess the intrinsic clearance and identify major metabolites.
CYP Inhibition/Induction Assays To evaluate the potential for drug-drug interactions.
Caco-2 Permeability Assay To predict intestinal absorption.
In Vivo Studies

A typical in vivo pharmacokinetic study in a preclinical species (e.g., rat, mouse) would involve the following steps:

  • Dosing: Administration of the compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collection of blood samples at various time points post-dosing.

  • Plasma Analysis: Quantification of the parent compound and any major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Determination of key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

  • Excreta Collection: Collection of urine and feces to determine the routes and extent of excretion.

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetic evaluation of a novel compound like this compound.

Experimental_Workflow_for_PK_Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis Solubility Aqueous Solubility Dosing Dosing (IV, PO) Solubility->Dosing LogP LogP/LogD LogP->Dosing PPB Plasma Protein Binding PPB->Dosing MetStab Metabolic Stability MetStab->Dosing Sampling Blood/Excreta Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params PK Parameter Calculation (CL, Vd, t1/2, F%) Analysis->PK_Params

Caption: General experimental workflow for pharmacokinetic studies.

Potential_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated_Metabolite Hydroxylated Metabolite Parent->Hydroxylated_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate Glucuronidation (UGT) Amino_Acid_Conjugate Amino Acid Conjugate Parent->Amino_Acid_Conjugate Amino Acid Conjugation Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGT)

Caption: Potential metabolic pathways for the compound.

Conclusion

While specific experimental data for this compound is currently lacking, a theoretical assessment based on its chemical structure provides valuable insights into its likely pharmacokinetic profile. The presence of the trifluoromethoxy group is expected to confer favorable properties such as enhanced metabolic stability and good oral absorption. The propanoic acid moiety will likely drive excretion via the formation of water-soluble conjugates. The predictions and proposed experimental workflows outlined in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the study of this and structurally related compounds. Empirical validation through rigorous in vitro and in vivo studies is a critical next step to fully elucidate its ADME properties.

References

The Structure-Activity Relationship of Phenylpropanoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets, including enzymes and receptors implicated in inflammation, metabolic disorders, and beyond. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenylpropanoic acid derivatives, with a focus on their interactions with cyclooxygenase (COX) enzymes, G-protein coupled receptors (GPCRs), and peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate further research and drug development in this promising area.

Phenylpropanoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors

Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of COX enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3] The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[4]

Quantitative Structure-Activity Relationship Data

The inhibitory potency of phenylpropanoic acid derivatives against COX-1 and COX-2 is highly dependent on the nature and position of substituents on the phenyl ring and the propanoic acid side chain. The following table summarizes the in vitro inhibitory activities of a series of 2-(4-substituted-methylphenyl)propanoic acid derivatives.[5]

CompoundSubstitution on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Ibuprofen 4-isobutyl3.456.540.52
Nimesulide -11.872.454.84
6h 4-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)1.762.960.59
6l 4-(((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)1.402.340.59

Key SAR Observations:

  • The presence of a substituted methylphenyl group at the 2-position of the propanoic acid is crucial for activity.

  • Compounds 6h and 6l demonstrated more potent COX-1 and comparable COX-2 inhibition to ibuprofen and nimesulide, respectively.[5]

  • The selectivity index indicates that these derivatives are preferentially COX-1 inhibitors.[5]

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2.[6]

Principle: Whole blood is incubated with the test compound. For COX-1 activity, the production of thromboxane B2 (TXB2) upon blood clotting is measured. For COX-2 activity, lipopolysaccharide (LPS) is used to induce COX-2 expression, and the subsequent production of prostaglandin E2 (PGE2) is quantified.[3]

Protocol:

COX-1 Inhibition:

  • Dispense 500 µL of fresh human whole blood into microtubes.

  • Add the test compound at various concentrations (typically dissolved in DMSO).

  • Incubate at 37°C for 1 hour to allow for blood clotting.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using a commercially available ELISA kit.

  • Calculate the percent inhibition relative to a vehicle control.

COX-2 Inhibition:

  • Dispense 800 µL of heparinized human whole blood into 6-well plates.

  • Add acetylsalicylic acid (10 µg/mL) to inhibit baseline COX-1 activity and a thromboxane synthase inhibitor.[7]

  • Add the test compound at various concentrations.

  • Incubate for 15 minutes at 37°C in a humidified incubator.

  • Add LPS (10 µg/mL) to induce COX-2 expression.

  • Incubate for 24 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

  • Calculate the percent inhibition relative to a vehicle control.

Visualization of the COX Signaling Pathway

COX_Pathway cluster_cox COX Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase & Peroxidase Activity Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostaglandins_Thromboxanes Isomerases Phenylpropanoic_Acid Phenylpropanoic Acid Derivatives (NSAIDs) Phenylpropanoic_Acid->COX1 Inhibit Phenylpropanoic_Acid->COX2 Inhibit

Caption: The Cyclooxygenase (COX) signaling pathway.

Phenylpropanoic Acid Derivatives as G-Protein Coupled Receptor (GPCR) Modulators

The versatility of the phenylpropanoic acid scaffold extends to the modulation of GPCRs, a large family of cell surface receptors involved in a multitude of physiological processes.[1] Derivatives have been identified as both antagonists and agonists for different GPCRs.

GPR34 Antagonists

G protein-coupled receptor 34 (GPR34) is implicated in inflammatory and neurological disorders.[8] A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have emerged as potent GPR34 antagonists.[7]

The antagonist activity of these derivatives has been evaluated using GloSensor™ cAMP and Tango™ β-arrestin recruitment assays.

CompoundGloSensor™ cAMP Assay IC50 (µM)Tango™ Assay IC50 (µM)
5e 0.6800.059

Key SAR Observations:

  • Compound 5e exhibits sub-micromolar to nanomolar potency in inhibiting GPR34 signaling.[7] The difference in potency between the two assays may reflect biased antagonism.

GloSensor™ cAMP Assay: This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.[9]

  • Seed CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid in a 384-well plate and incubate overnight.

  • Replace the medium with a CO2-independent medium containing the GloSensor™ cAMP Reagent.[10]

  • Incubate for 2 hours at room temperature in the dark.

  • Add test compounds at various concentrations.

  • Add forskolin to stimulate cAMP production.

  • Measure luminescence after a 15-minute incubation.[9]

  • Calculate IC50 values from the dose-response curves.

Tango™ GPR34-bla U2OS Assay: This assay measures the recruitment of β-arrestin to the activated GPCR.[11]

  • Plate Tango™ GPR34-bla U2OS cells in a 384-well plate and incubate.[12]

  • Add test compounds to the cells.

  • Incubate for 5 hours at 37°C.

  • Add the LiveBLAzer™ B/G Substrate.

  • Incubate for an additional 2 hours at room temperature.

  • Measure fluorescence at an excitation of 409 nm and emission wavelengths of 460 nm and 530 nm.

  • Determine IC50 values from the dose-response curves.

GPR34_Pathway LysoPS LysoPS (Endogenous Ligand) GPR34 GPR34 LysoPS->GPR34 Activates Gi Gαi GPR34->Gi Activates Beta_Arrestin β-Arrestin Recruitment GPR34->Beta_Arrestin AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA ERK ERK1/2 Phosphorylation PKA->ERK Antagonist Phenylpropanoic Acid Derivative (e.g., 5e) Antagonist->GPR34 Inhibits

Caption: GPR34 signaling pathway and point of inhibition.

GPR40 (FFAR1) Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[13] Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.[14]

The agonist activity of these compounds is assessed by their ability to stimulate intracellular calcium mobilization.

Compound ClassKey Structural FeaturesGPR40 Agonist Activity (EC50)
Biphenyl Derivatives 4'-alkoxybiphenyl moietyPotent agonism
Aminobornyl Derivatives Aminobornyl substitutionActive at 10 µM
TAK-875 Phenylpropanoic acid corePotent (Phase III clinical trial candidate)

Key SAR Observations:

  • The incorporation of polar substituents, such as in 4'-alkoxybiphenyl derivatives, can improve the pharmacokinetic profile while maintaining potent GPR40 agonism.[14]

  • Modifications to the linker and distal hydrophobic tail significantly impact potency and selectivity.

This assay measures the increase in intracellular calcium concentration following GPR40 activation, which is coupled to the Gαq signaling pathway.[1]

  • Seed HEK293 cells expressing GPR40 in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measure the baseline fluorescence.

  • Add test compounds at various concentrations.

  • Monitor the change in fluorescence over time using a fluorescence plate reader.

  • Determine EC50 values from the concentration-response curves.

GPR40_Pathway Fatty_Acids Fatty Acids / Phenylpropanoic Acid Agonist GPR40 GPR40 / FFAR1 Fatty_Acids->GPR40 Activates Gq Gαq/11 GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.

Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[15] Phenylpropanoic acid derivatives have been developed as potent and selective agonists for PPARα and PPARγ.[16]

Quantitative Structure-Activity Relationship Data

The potency and selectivity of these derivatives are influenced by the stereochemistry and substituents at the α-position of the propanoic acid, the linker between the phenyl rings, and the distal hydrophobic tail.[16]

Compound ClassTargetKey Structural FeaturesActivity (EC50)
α-Alkylphenylpropanoic Acids PPARαOptically active α-alkyl groupPotent and selective agonism
α-Benzylphenylpropanoic Acids PPARγα-benzyl groupPotent agonism with reversed stereochemistry-activity relationship

Key SAR Observations:

  • The stereochemistry at the α-position is a critical determinant of potency and selectivity for PPAR subtypes.[16]

  • For α-benzylphenylpropanoic acids, a reversal of the typical stereochemistry-activity relationship has been observed for PPARγ agonism.

Experimental Protocol: PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.[17]

  • Transfect cells (e.g., HEK293) with a PPAR expression plasmid (e.g., for PPARα or PPARγ), a reporter plasmid containing a PPAR response element linked to a luciferase gene, and an internal control plasmid (e.g., expressing GFP).[18]

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with the test compound at various concentrations.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the internal control.

  • Calculate the fold induction compared to a vehicle control and determine the EC50 value.

Visualization of PPAR Signaling Pathway

PPAR_Pathway cluster_nucleus Nucleus Ligand Phenylpropanoic Acid Agonist PPAR PPARα or PPARγ Ligand->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Gene_Transcription Regulates Nucleus Nucleus

Caption: General signaling pathway for PPAR activation.

Synthesis of Phenylpropanoic Acid Derivatives

The synthesis of phenylpropanoic acid derivatives typically involves multi-step reaction sequences. Below are generalized synthetic approaches for the classes of compounds discussed.

Synthesis of 2-(4-Substituted-methylphenyl)propanoic Acid Derivatives (COX Inhibitors)

A general route involves the conversion of 2-(4-methylphenyl)propionitrile to the corresponding propanoic acid, followed by functionalization of the methyl group.[5]

Synthesis_COX Start 2-(4-Methylphenyl)propionitrile Step1 2-(4-Methylphenyl)propanoic acid Start->Step1 HCl, reflux Step2 2-(4-(Bromomethyl)phenyl)propanoic acid Step1->Step2 NBS, AIBN Step3 Final Product (e.g., 6h, 6l) Step2->Step3 Nucleophilic substitution with appropriate thiol

Caption: General synthetic scheme for COX inhibitors.

Synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives (GPR34 Antagonists)

The synthesis often starts from L-tyrosine, involving protection of the amino and carboxyl groups, followed by etherification and amide coupling.

Synthesis of α-Benzylphenylpropanoic Acid Derivatives (PPARγ Agonists)

These compounds can be synthesized through various routes, often involving the alkylation of a phenylacetic acid derivative.[19]

Conclusion

Phenylpropanoic acid and its derivatives represent a highly privileged scaffold in drug discovery, yielding compounds with a diverse range of pharmacological activities. The structure-activity relationships highlighted in this guide underscore the importance of subtle structural modifications in determining potency and selectivity for various biological targets. The provided experimental protocols and pathway diagrams offer a practical framework for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of molecules. Future research will undoubtedly uncover new derivatives with enhanced efficacy and improved safety profiles, solidifying the role of phenylpropanoic acids in modern medicine.

References

A Technical Guide to the Preliminary Toxicity Screening of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive framework for conducting a preliminary toxicity screening of 3-(3-(trifluoromethoxy)phenyl)propanoic acid. As of the date of this publication, specific toxicity data for this compound is not extensively available in the public domain. Therefore, this guide provides standardized, state-of-the-art experimental protocols and data presentation formats that would be applied in such a screening. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

3-[3-(Trifluoromethoxy)phenyl]propanoic acid (CAS No. 168833-77-0) is a propanoic acid derivative.[1] Compounds with similar structures, such as those containing a trifluoromethoxy or trifluoromethyl group, are of significant interest in medicinal chemistry and materials science.[2][3] The trifluoromethoxy group (OCF₃) can enhance critical properties such as lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a molecule.[2]

Before any compound can advance in the drug development pipeline, a thorough preliminary toxicity screening is imperative. This initial assessment identifies potential safety liabilities, informs dose selection for further studies, and is crucial for early-stage risk assessment.[4][5] This guide details a tiered approach for the preliminary toxicological evaluation of this compound, encompassing in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, followed by a foundational in vivo acute oral toxicity study.

Putative Hazard Profile and Physicochemical Properties

While specific data for the target compound is scarce, data from the structurally similar isomer, 3-(3-(trifluoromethyl)phenyl)propanoic acid, provides a putative GHS hazard classification that can guide initial handling and safety precautions.

Table 1: Putative GHS Hazard Classification (Based on a Structural Isomer)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[6]
Eye Irritation Category 2A H319: Causes serious eye irritation[6]
Skin Irritation Category 2 H315: Causes skin irritation[6]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[6]

Note: This data is for 3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 585-50-2) and should be used with caution as a proxy for this compound.

Recommended Experimental Workflow

A standard preliminary toxicity screening follows a logical progression from high-throughput in vitro assays to more complex in vivo studies. This workflow is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G Figure 1. General Experimental Workflow for Preliminary Toxicity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Assessment vitro_cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) vivo_acute Acute Oral Toxicity (e.g., OECD 423) vitro_cytotoxicity->vivo_acute Provides dose range finding data vitro_genotoxicity Genotoxicity Assay (e.g., Ames Test) risk_assessment Preliminary Risk Assessment & Go/No-Go Decision vitro_genotoxicity->risk_assessment vitro_cardiotoxicity Cardiotoxicity Assay (e.g., hERG Assay) vitro_cardiotoxicity->risk_assessment vivo_acute->risk_assessment

Caption: General Experimental Workflow for Preliminary Toxicity Screening.

In Vitro Toxicity Assays

In vitro tests are the cornerstone of preliminary screening, offering rapid, cost-effective, and mechanistic insights into a compound's potential toxicity without the use of live animals.[7]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]

G Figure 2. Principle of the MTT Cell Viability Assay node_live Viable Cell node_enzyme Mitochondrial Dehydrogenase node_live->node_enzyme Contains active node_formazan Formazan (Purple, Insoluble) node_enzyme->node_formazan Reduces to node_mtt MTT (Yellow, Soluble) node_mtt->node_enzyme Substrate node_solubilize Solubilization (e.g., SDS-HCl) node_formazan->node_solubilize node_measure Measure Absorbance (OD ~570 nm) node_solubilize->node_measure

Caption: Principle of the MTT Cell Viability Assay.

  • Cell Seeding : Seed a human cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition : Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10 µL of the MTT stock solution to each well.[10]

  • Incubation : Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[8][10]

  • Solubilization : Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10] Gently pipette to ensure complete dissolution.

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution. Read the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Hypothetical Cytotoxicity Data

Concentration (µM) Mean Absorbance (OD 570) Std. Deviation % Viability (Relative to Control)
Vehicle Control 1.254 0.088 100%
1 1.211 0.091 96.6%
10 1.053 0.075 84.0%
50 0.642 0.051 51.2%
100 0.315 0.033 25.1%
250 0.110 0.019 8.8%

| Calculated IC₅₀ | | | ~52 µM |

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical substance.[11][12] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test measures the ability of a compound to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a mammalian liver S9 fraction allows for the detection of metabolites that may be mutagenic.[13]

G Figure 3. Principle of the Ames Test cluster_0 With Mutagen cluster_1 Without Mutagen (Negative Control) node_bacteria His- Auxotrophic Bacteria (Cannot grow without Histidine) node_compound Test Compound +/- S9 Liver Extract node_bacteria->node_compound node_plate Plate on Histidine-deficient Minimal Glucose Agar node_compound->node_plate node_revertants Revertant Colonies (His+ Prototrophs) node_plate->node_revertants Mutation occurs, colonies grow node_no_growth No Significant Growth node_bacteria_neg His- Auxotrophic Bacteria node_plate_neg Plate on Histidine-deficient Minimal Glucose Agar node_bacteria_neg->node_plate_neg node_plate_neg->node_no_growth Spontaneous reversion only

Caption: Principle of the Ames Test.

  • Strain Preparation : Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[14]

  • Mixture Preparation : For each concentration of the test compound, add the following to a sterile tube: 100 µL of bacterial culture, the test compound at the desired concentration, and 500 µL of either phosphate buffer or S9 mix for metabolic activation.[14]

  • Top Agar Addition : Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.[14]

  • Plating : Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.[14] Distribute evenly before the top agar solidifies.

  • Incubation : Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • Colony Counting : Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Table 3: Hypothetical Ames Test Data (Strain TA100)

Concentration (µ g/plate ) Mean Revertants (-S9) Mean Revertants (+S9) Mutagenicity Ratio* (-S9) Mutagenicity Ratio* (+S9)
Vehicle Control 115 122 1.0 1.0
10 121 130 1.1 1.1
50 135 145 1.2 1.2
250 128 298 1.1 2.4
500 119 (toxic) 455 - 3.7
Positive Control 980 1150 8.5 9.4

*Mutagenicity Ratio = Mean revertants of test compound / Mean revertants of vehicle control.

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[15][16] Inhibition of this channel can prolong the QT interval, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[17][18] The patch-clamp electrophysiology assay is the gold standard for directly measuring the ionic current through hERG channels in cells stably expressing the channel (e.g., HEK293 cells).[15][16]

  • Cell Preparation : Culture hERG-expressing HEK293 cells according to standard protocols.[15] Harvest cells at 70-90% confluency for the experiment.

  • System Setup : Use an automated patch-clamp system (e.g., QPatch, SyncroPatch). Prime the system with appropriate intracellular and extracellular solutions.[16]

  • Recording : Establish a stable whole-cell recording from a cell.

  • Voltage Protocol : Apply a specific voltage protocol to elicit the characteristic hERG "tail current," which is the primary measurement for assessing blockage. A typical protocol involves a holding potential of -80 mV, a depolarizing pulse to +20 mV, and a repolarizing pulse to -50 mV.[15]

  • Compound Application : Record baseline hERG currents. Sequentially apply increasing concentrations of this compound to the cell, allowing the effect to reach a steady state at each concentration.[16]

  • Controls : Use a vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[16]

  • Data Analysis : The primary endpoint is the percentage of hERG current inhibition at each compound concentration. Calculate the IC₅₀ value.

Table 4: Hypothetical hERG Inhibition Data

Concentration (µM) Mean Tail Current (pA) Std. Deviation % Inhibition
Vehicle Control 1550 120 0%
0.1 1535 115 1.0%
1 1411 108 9.0%
10 946 95 39.0%
30 512 68 67.0%
100 186 41 88.0%

| Calculated IC₅₀ | | | ~18 µM |

In Vivo Acute Oral Toxicity Study

Following in vitro assessment, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[19][20]

G Figure 4. Logic for Acute Toxicity Assessment start Start with 3 Animals (e.g., Dose = 300 mg/kg) outcome1 Outcome: 0 or 1 animal dies start->outcome1 Observe for 48h outcome2 Outcome: 2 or 3 animals die start->outcome2 Observe for 48h step_up Step Up: Dose 3 more animals at a higher dose (2000 mg/kg) outcome1->step_up step_down Step Down: Dose 3 more animals at a lower dose (50 mg/kg) outcome2->step_down classify Classify Toxicity Based on Total Number of Deaths at Each Dose step_up->classify step_down->classify

Caption: Logic for Acute Toxicity Assessment (Based on OECD 423).

Experimental Protocol: OECD Guideline 423
  • Animal Selection : Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[21] Animals should be young adults and healthy.

  • Dose Administration : Following a brief fasting period (food, but not water, withheld overnight), administer the compound by oral gavage.[21] The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).[4]

  • Stepwise Procedure :

    • Starting Dose : Begin with a starting dose (e.g., 300 mg/kg) administered to a group of 3 animals. The starting dose can be informed by in vitro cytotoxicity data.[21]

    • Observation : Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) for at least 48 hours.

    • Decision :

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would be to test at a lower dose (e.g., 50 mg/kg) for confirmation.

      • If 0 or 1 animal dies, dose a new group of 3 animals at a higher dose level (e.g., 2000 mg/kg).

  • Long-Term Observation : All surviving animals are observed for a total of 14 days for any delayed effects.[21] Body weight is recorded periodically.

  • Necropsy : At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

Table 5: Hypothetical Acute Oral Toxicity Data (OECD 423)

Dosing Step Dose (mg/kg) No. of Animals Mortality within 48h Mortality within 14 days Clinical Signs Observed GHS Classification
1 300 3 0/3 0/3 None -

| 2 | 2000 | 3 | 2/3 | 2/3 | Lethargy, piloerection | Category 4 (300 < LD₅₀ ≤ 2000 mg/kg) |

Conclusion and Next Steps

This technical guide presents a robust and standardized framework for the preliminary toxicity screening of this compound. The proposed workflow, integrating in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity with a confirmatory in vivo acute oral toxicity study, provides a critical multi-parameter assessment of the compound's safety profile.

Based on the hypothetical data presented, the compound would be classified as:

  • Moderately cytotoxic (IC₅₀ ~52 µM).

  • Potentially mutagenic upon metabolic activation (Ames positive at ≥250 µ g/plate with S9).

  • A hERG channel inhibitor of moderate potency (IC₅₀ ~18 µM).

  • Harmful if swallowed (GHS Category 4) based on the acute oral LD₅₀ estimate.

These findings would trigger a "no-go" decision for many applications or flag the compound for significant medicinal chemistry efforts to mitigate these liabilities before further development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Evaluation of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a synthetic compound with potential therapeutic applications. While its precise mechanism of action is yet to be fully elucidated, its structural features suggest potential roles in modulating inflammatory and metabolic pathways. These application notes provide a detailed, hypothetical in vivo study protocol designed to screen the compound for anti-inflammatory and anti-hyperlipidemic properties. The protocols described herein are based on established and widely utilized preclinical animal models.

Hypothesized Signaling Pathway: Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, leading to a reduction in inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFa TNFa TNFR TNFR TNFa->TNFR Binds TLR4 TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates TNFR->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Test_Compound This compound DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Part 1: Evaluation of Acute Anti-Inflammatory Activity

This protocol details the use of the carrageenan-induced paw edema model, a standard and reproducible method for screening potential acute anti-inflammatory agents.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) will be used. Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).[1]

  • Grouping and Dosing:

    • Animals are randomly divided into five groups (n=6 per group).

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose in saline) orally.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, intraperitoneally) as a reference anti-inflammatory drug.[3]

    • Group III (Test Compound - Low Dose): Receives this compound (e.g., 25 mg/kg, orally).

    • Group IV (Test Compound - Medium Dose): Receives this compound (e.g., 50 mg/kg, orally).

    • Group V (Test Compound - High Dose): Receives this compound (e.g., 100 mg/kg, orally).

  • Procedure:

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the vehicle, positive control, or test compound as per the grouping.[3]

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[3][4]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

    • Euthanasia and Tissue Collection: At the end of the experiment (5 hours), euthanize the animals. Collect blood via cardiac puncture for serum separation and subsequent cytokine analysis. The inflamed paw tissue can be excised for histological examination or western blot analysis.[3]

  • Data Analysis:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volume.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.[1]

Data Presentation: Acute Anti-Inflammatory Activity
GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
IVehicle Control-Value0
IIIndomethacin10ValueValue
IIITest Compound25ValueValue
IVTest Compound50ValueValue
VTest Compound100ValueValue

Part 2: Evaluation of Anti-Hyperlipidemic and Chronic Effects

This protocol uses a high-fat diet (HFD)-induced obesity model in mice, which mimics many features of human metabolic syndrome, including hyperlipidemia, insulin resistance, and a state of chronic low-grade inflammation.[5][6][7]

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
  • Animals: Male C57BL/6J mice (6 weeks old) are used, as this strain is susceptible to diet-induced obesity.[5][8] Animals are acclimatized for one week.

  • Diet and Induction of Obesity:

    • Mice are fed a high-fat diet (HFD, e.g., 60 kcal% fat) for 12 weeks to induce obesity and metabolic dysfunction.[7] A control group is fed a standard chow diet (RD, e.g., 10 kcal% fat).[5]

    • Body weight and food intake are monitored weekly.[5]

  • Grouping and Dosing (Initiated after 12 weeks of HFD):

    • HFD-fed mice are randomized into groups (n=8-10 per group) based on body weight.

    • Group A (Normal Control): RD-fed mice receiving vehicle.

    • Group B (HFD Control): HFD-fed mice receiving vehicle.

    • Group C (Positive Control): HFD-fed mice receiving a reference drug (e.g., Atorvastatin, 10 mg/kg, orally).[9]

    • Group D (Test Compound - Low Dose): HFD-fed mice receiving the test compound (e.g., 25 mg/kg, orally).

    • Group E (Test Compound - High Dose): HFD-fed mice receiving the test compound (e.g., 50 mg/kg, orally).

    • Dosing is performed daily via oral gavage for 4-8 weeks.

  • Procedure and Endpoints:

    • Monitoring: Continue to monitor body weight and food intake weekly throughout the treatment period.

    • Blood Collection: Collect blood samples from the tail vein after an overnight fast at baseline and at the end of the study.

    • Biochemical Analysis: Analyze serum for:

      • Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL-C), and High-Density Lipoprotein (HDL-C).[9]

      • Glucose Homeostasis: Fasting blood glucose and insulin.

      • Inflammatory Cytokines: TNF-α, IL-6, and IL-1β using ELISA kits.[1]

    • Terminal Procedures: At the end of the treatment period, euthanize the mice.

      • Organ Collection: Collect and weigh liver and epididymal fat pads.

      • Tissue Processing: A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis.[10][11] Another portion should be snap-frozen for molecular analysis (e.g., Western blot, qPCR).

Data Presentation: Anti-Hyperlipidemic and Metabolic Effects
GroupTreatmentFinal Body Weight (g)Liver Weight (g)Serum TC (mg/dL)Serum TG (mg/dL)Serum IL-6 (pg/mL)
ARD + VehicleValueValueValueValueValue
BHFD + VehicleValueValueValueValueValue
CHFD + AtorvastatinValueValueValueValueValue
DHFD + Test Cmpd (25 mg/kg)ValueValueValueValueValue
EHFD + Test Cmpd (50 mg/kg)ValueValueValueValueValue

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for evaluating the in vivo efficacy of the test compound.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_acute Phase 2A: Acute Inflammation Study (Rats) cluster_chronic Phase 2B: Chronic Metabolic Study (Mice) cluster_analysis Phase 3: Endpoint Analysis Animal_Procurement Animal Procurement (Wistar Rats, C57BL/6J Mice) Acclimatization Acclimatization (1 Week) Grouping_Acute Grouping & Dosing (Vehicle, Control, Test Compound) Acclimatization->Grouping_Acute HFD_Induction High-Fat Diet Induction (12 Weeks) Acclimatization->HFD_Induction Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Grouping_Acute->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Measurement Sample_Collection_Acute Terminal Sample Collection (Blood, Paw Tissue) Paw_Measurement->Sample_Collection_Acute Biochemistry Biochemical Analysis (Lipids, Glucose, Cytokines) Sample_Collection_Acute->Biochemistry Histology Histological Analysis (H&E, Oil Red O) Sample_Collection_Acute->Histology Grouping_Chronic Grouping & Dosing (4-8 Weeks Treatment) HFD_Induction->Grouping_Chronic Monitoring Weekly Monitoring (Body Weight, Food Intake) Grouping_Chronic->Monitoring Sample_Collection_Chronic Terminal Sample Collection (Blood, Liver, Fat) Monitoring->Sample_Collection_Chronic Sample_Collection_Chronic->Biochemistry Sample_Collection_Chronic->Histology Data_Analysis Statistical Data Analysis & Interpretation Biochemistry->Data_Analysis Histology->Data_Analysis

Caption: Comprehensive workflow for in vivo efficacy screening.

References

Application Notes and Protocols for 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the scientific hypothesis that 3-(3-(Trifluoromethoxy)phenyl)propanoic acid acts as an antagonist of the Farnesoid X Receptor (FXR). This is inferred from the known activities of structurally related compounds. Direct experimental evidence for this specific activity is not currently available in the public domain. Researchers should independently validate this compound's activity and mechanism of action.

Introduction

This compound is a synthetic compound featuring a trifluoromethoxy group, which is known to enhance metabolic stability and cell permeability of molecules.[1] While the specific biological target of this compound is not definitively established, its structural similarity to known modulators of the Farnesoid X Receptor (FXR) suggests its potential as an FXR antagonist.

FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[2] Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis.[2] FXR antagonists are of significant interest as potential therapeutic agents for these conditions.[2]

These application notes provide a framework for investigating the potential FXR antagonistic activity of this compound using common cell-based assays.

Mechanism of Action: Hypothetical FXR Antagonism

As a nuclear receptor, FXR, upon activation by its natural ligands (bile acids), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key target genes of FXR include the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a corepressor of other nuclear receptors, and the Bile Salt Export Pump (BSEP), a transporter involved in bile acid efflux.[4][5]

An FXR antagonist would competitively bind to the ligand-binding domain of FXR, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription. This would lead to the inhibition of FXR-mediated signaling pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described cell-based assays.

Table 1: FXR Reporter Gene Assay - IC50 Determination

CompoundDescriptionIC50 (µM)
This compoundTest CompoundTo be determined
GW4064Reference FXR AgonistN/A
Z-GuggulsteroneReference FXR AntagonistReported IC50 values are typically in the low micromolar range[6]

Table 2: qPCR Analysis of FXR Target Gene Expression

TreatmentTarget GeneFold Change (vs. Vehicle Control)
Vehicle (DMSO)SHP1.0
GW4064 (1 µM)SHPExpected Increase
This compound (Test Conc.) + GW4064 (1 µM)SHPExpected Decrease vs. GW4064 alone
Vehicle (DMSO)BSEP1.0
GW4064 (1 µM)BSEPExpected Increase
This compound (Test Conc.) + GW4064 (1 µM)BSEPExpected Decrease vs. GW4064 alone

Table 3: Cell Viability Assay - CC50 Determination

CompoundDescriptionCC50 (µM)
This compoundTest CompoundTo be determined
DoxorubicinPositive Control for CytotoxicityCell-line dependent

Experimental Protocols

FXR Reporter Gene Assay

This assay is a primary screening method to determine if a compound can modulate FXR activity.[3] It utilizes a host cell line (e.g., HEK293T or HepG2) co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter.

Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Renilla luciferase internal control plasmid (for normalization)

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound

  • GW4064 (FXR agonist)

  • Z-Guggulsterone (FXR antagonist)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[1]

  • Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the reference antagonist (Z-Guggulsterone) in the presence of a constant concentration of the FXR agonist GW4064 (e.g., 1 µM). Include controls with GW4064 alone and vehicle (DMSO) alone.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of GW4064-induced activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This assay confirms the antagonistic activity by measuring the expression of known FXR target genes.[7]

Materials:

  • HepG2 cells (or other relevant cell line expressing endogenous FXR)

  • This compound

  • GW4064

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the vehicle, GW4064, and this compound in the presence of GW4064 for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for the target genes (SHP, BSEP) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.[7]

Cell Viability Assay (e.g., XTT Assay)

This assay is crucial to ensure that the observed antagonist activity is not due to cytotoxicity.[8]

Materials:

  • HepG2 cells (or the cell line used in the primary assay)

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • XTT Cell Viability Assay Kit

  • 96-well clear-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the primary assay (e.g., 24 or 48 hours).[8]

  • XTT Assay: Add the XTT reagent to each well and incubate according to the manufacturer's protocol (typically 4 hours).[8]

  • Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) value.

Visualizations

FXR_Signaling_Pathway Hypothetical FXR Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates Compound This compound Compound->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (SHP, BSEP) FXRE->Target_Genes Promotes

Caption: Hypothetical FXR antagonist signaling pathway.

Experimental_Workflow Experimental Workflow for FXR Antagonist Characterization Start Start: Hypothesis Compound is an FXR Antagonist Reporter_Assay Primary Screen: FXR Reporter Gene Assay Start->Reporter_Assay Determine_IC50 Determine IC50 Reporter_Assay->Determine_IC50 qPCR Secondary Assay: qPCR for Target Genes (SHP, BSEP) Determine_IC50->qPCR Confirm_Antagonism Confirm Antagonism qPCR->Confirm_Antagonism Viability_Assay Control Assay: Cell Viability (e.g., XTT) Confirm_Antagonism->Viability_Assay Determine_CC50 Determine CC50 Viability_Assay->Determine_CC50 Conclusion Conclusion: Compound is a non-cytotoxic FXR antagonist Determine_CC50->Conclusion

Caption: Workflow for FXR antagonist characterization.

References

Application Notes and Protocols: Solubility of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a fluorinated organic compound of interest in medicinal chemistry and drug development. The trifluoromethoxy group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility of this compound in common laboratory solvents is critical for its synthesis, purification, formulation, and biological screening.

These application notes provide an overview of the known solubility characteristics of this compound, a general protocol for determining its solubility, and a relevant biological pathway where such compounds may be active.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure (a carboxylic acid with an aromatic ring and a lipophilic trifluoromethoxy group), a general solubility profile can be predicted. The compound is expected to be more soluble in organic solvents, particularly polar organic solvents, than in water. The carboxylic acid moiety suggests that its solubility will be significantly higher in basic aqueous solutions due to salt formation.

The following table summarizes the available qualitative solubility information for this compound and related compounds.

SolventSoluteSolubility
Chloroform3-(3-Trifluoromethylphenyl)propionic acidSlightly Soluble
Methanol3-(3-Trifluoromethylphenyl)propionic acidSlightly Soluble
Dimethyl sulfoxide (DMSO)3-[2-(Trifluoromethyl)phenyl]propanoic acidGenerally Soluble[1]
Water3-(3-Trifluoromethylphenyl)propionic acid0.251 mg/mL[2]

Note: Data for closely related analogs are provided for reference.

Experimental Protocols

Protocol 1: Qualitative Determination of Solubility

This protocol outlines a general method for determining the qualitative solubility of this compound in various common laboratory solvents.[3][4][5][6][7]

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Spatula

  • Solvents to be tested (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Chloroform, Hexane, Toluene, Diethyl Ether, Dimethyl Sulfoxide (DMSO), 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl)

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with litmus paper or a pH meter to confirm its acidic nature.[4][6]

  • Acid/Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions indicates the presence of an acidic functional group.[5][6][7]

    • Test the solubility in 5% HCl to check for basic functional groups (not expected for this compound).[5][6]

  • Record Results: Record the observations for each solvent.

Workflow for Solubility Testing

G Workflow for Qualitative Solubility Testing cluster_0 Initial Setup cluster_1 Solubility Test cluster_2 Classification A Add ~1-2 mg of compound to a test tube B Add 1 mL of solvent A->B C Vortex for 30-60 seconds B->C D Visually inspect the solution C->D E Soluble D->E Clear solution F Partially Soluble D->F Some solid remains G Insoluble D->G No dissolution H Test in 5% NaOH / 5% NaHCO3 G->H

Caption: Workflow for determining the qualitative solubility of an organic compound.

Application in Drug Discovery: GPR40 Signaling Pathway

Phenylpropanoic acid derivatives are a class of compounds that have been investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][8][9] GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[8][10][11] As such, GPR40 agonists are being explored as potential therapeutics for type 2 diabetes.[9][10][11]

The activation of GPR40 by an agonist, such as a phenylpropanoic acid derivative, initiates a signaling cascade that enhances the release of insulin in the presence of elevated glucose.

Signaling Pathway:

  • Agonist Binding: A GPR40 agonist binds to the receptor on the surface of a pancreatic β-cell.

  • G-Protein Activation: This binding activates the Gq/11 G-protein complex.[10]

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC).[10][12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[8][13]

  • Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration, along with the action of DAG, promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.[13]

This glucose-dependent mechanism is advantageous as it minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[13]

GPR40 Signaling Pathway Diagram

G GPR40 Agonist Signaling Pathway cluster_cell Pancreatic β-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Receptor Gq Gq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates InsulinVesicle Insulin Vesicle DAG->InsulinVesicle Promotes Fusion Ca_ER->InsulinVesicle Promotes Fusion InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Agonist Phenylpropanoic Acid (Agonist) Agonist->GPR40 Binds

Caption: Simplified signaling pathway of a GPR40 agonist in a pancreatic β-cell.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully characterized, its structural features and the qualitative data available for related compounds provide a solid foundation for its use in research. The provided protocols offer a systematic approach to determine its solubility in a range of common laboratory solvents. Furthermore, the potential application of this class of compounds as GPR40 agonists highlights their relevance in the ongoing search for novel treatments for type 2 diabetes. Researchers and drug development professionals should consider these factors when incorporating this and similar molecules into their experimental workflows.

References

Application Notes and Protocols for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolic applications of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid is not currently available in published literature. The following application notes and protocols are based on the known properties of its structural components: the phenylpropanoic acid scaffold and the trifluoromethoxy substituent. These are intended to serve as a well-founded starting point for investigation.

Introduction

This compound is a synthetic organic compound with potential for significant applications in metabolic research. Its structure combines a phenylpropanoic acid core, known for its role in metabolic signaling, with a trifluoromethoxy group, which can enhance drug-like properties. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, making molecules more resistant to enzymatic degradation and thereby potentially increasing their in vivo half-life[1][2][3]. Phenylpropanoic acid derivatives have been identified as agonists for free fatty acid receptors (FFARs), which are key targets in metabolic diseases like type 2 diabetes[4][5][6]. Furthermore, the related compound 3-phenylpropanoic acid, a metabolite produced by gut microbiota, has demonstrated insulin-sensitizing and anti-steatotic effects[7].

These characteristics suggest that this compound could be a valuable tool for investigating metabolic pathways and as a potential therapeutic agent.

Potential Applications in Metabolic Research

  • Agonism of Free Fatty Acid Receptors (FFARs):

    • FFA4 (GPR120) Agonism: Phenylpropanoic acid derivatives are known to be agonists of FFA4, a receptor involved in glucose homeostasis, anti-inflammatory processes, and insulin sensitivity[4]. Activation of FFA4 in the gut can stimulate the release of glucagon-like peptide-1 (GLP-1).

    • FFA1 (GPR40) Agonism: FFA1 is another receptor targeted by phenylpropanoic acid derivatives, and its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion[6].

  • Modulation of Hepatic Metabolism:

    • AMPK Activation: Drawing parallels from 3-phenylpropanoic acid, this compound could potentially activate AMP-activated protein kinase (AMPK) in the liver[7]. AMPK is a central regulator of energy metabolism, and its activation can lead to the suppression of fatty acid synthesis and gluconeogenesis, and the stimulation of fatty acid oxidation.

    • Reduction of Hepatic Steatosis: By activating AMPK and potentially other pathways, the compound could be investigated for its ability to reduce lipid accumulation in the liver, a key feature of non-alcoholic fatty liver disease (NAFLD)[7].

  • Investigation of Gut Microbiome-Host Metabolic Interactions:

    • Given that 3-phenylpropanoic acid is a gut microbial metabolite, this synthetic analog could be used to study the downstream effects of such metabolites on host metabolism in a more controlled manner, due to its enhanced metabolic stability.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this specific compound, the following table presents hypothetical data based on plausible outcomes from the proposed experiments. This is for illustrative purposes to guide data presentation.

ParameterCell Line / Animal ModelValuePotential Implication
FFA4 (GPR120) Agonist Activity (EC₅₀) CHO-K1 cells expressing human FFA4500 nMPotent agonist of FFA4.
FFA1 (GPR40) Agonist Activity (EC₅₀) HEK293 cells expressing human FFA11.2 µMModerate agonist of FFA1.
GLP-1 Secretion (Fold Increase) STC-1 gut endocrine cells2.5-fold at 10 µMStimulates GLP-1 release.
AMPK Phosphorylation (Fold Increase) HepG2 human liver cancer cells3.0-fold at 10 µMActivates the AMPK pathway.
Hepatic Triglyceride Content Reduction High-fat diet-fed C57BL/6J mice30% reduction at 10 mg/kgAmeliorates hepatic steatosis.
Oral Glucose Tolerance Test (AUC reduction) db/db diabetic mice25% reduction at 10 mg/kgImproves glucose tolerance.

Experimental Protocols

Protocol 1: In Vitro Assessment of FFA4 (GPR120) Agonist Activity

Objective: To determine if this compound can activate the FFA4 receptor.

Materials:

  • CHO-K1 cells stably expressing human FFA4 (hFFA4).

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Test compound: this compound dissolved in DMSO (10 mM stock).

  • Positive control: TUG-891 or another known FFA4 agonist.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Seeding: Seed the hFFA4-expressing CHO-K1 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Wash the cells once with assay medium. Add 100 µL of assay medium containing Fluo-4 AM (at the manufacturer's recommended concentration) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay medium. The final DMSO concentration should be less than 0.1%.

  • Calcium Flux Assay:

    • Wash the cells twice with assay medium to remove excess dye. Add 100 µL of assay medium to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10-20 seconds.

    • Inject 20 µL of the compound dilutions or control into the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control (set to 100%).

    • Plot the normalized response against the log concentration of the test compound and fit a dose-response curve to determine the EC₅₀ value.

Protocol 2: Assessment of AMPK Activation in Hepatocytes

Objective: To determine if the compound can activate the AMPK signaling pathway in liver cells.

Materials:

  • HepG2 human liver cancer cells.

  • Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Test compound: this compound dissolved in DMSO.

  • Positive control: AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Methodology:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free DMEM for 4-6 hours.

    • Treat the cells with varying concentrations of the test compound (e.g., 1, 5, 10, 25 µM) or AICAR (e.g., 1 mM) for 1-2 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100-150 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phosphorylated protein to total protein for both AMPK and its downstream target ACC.

    • Normalize the results to the vehicle-treated control.

Visualizations

Proposed Signaling Pathway: FFA4 (GPR120) Agonism

FFA4_Signaling Compound 3-(3-(Trifluoromethoxy)phenyl) propanoic acid FFA4 FFA4 (GPR120) Compound->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activates PLC PLCβ Gq11->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca GLP1 GLP-1 Secretion Ca->GLP1

Caption: FFA4 (GPR120) signaling pathway.

Proposed Signaling Pathway: Hepatic AMPK Activation

AMPK_Signaling Compound 3-(3-(Trifluoromethoxy)phenyl) propanoic acid AMPK AMPK Compound->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FAS ↓ Fatty Acid Synthesis ACC->FAS FAO ↑ Fatty Acid Oxidation CPT1->FAO SREBP1c->FAS

Caption: AMPK signaling pathway in hepatocytes.

Experimental Workflow: In Vivo Study in a Diet-Induced Obesity Model

in_vivo_workflow cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: Treatment cluster_2 Phase 3: Metabolic Phenotyping start C57BL/6J Mice hfd High-Fat Diet (8 weeks) start->hfd random Randomization into Groups hfd->random treatment Daily Oral Gavage (4 weeks) - Vehicle - Test Compound (e.g., 10 mg/kg) random->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt sacrifice Euthanasia and Tissue Collection itt->sacrifice analysis Biochemical and Histological Analysis - Plasma Insulin/Lipids - Liver Triglycerides - Liver H&E Staining sacrifice->analysis

Caption: Workflow for in vivo metabolic study.

References

Application Notes and Protocols for the Quantification of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is an organic compound of interest in various fields of research, including drug development and metabolism studies. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker investigations. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described methodology is based on established principles for the analysis of small molecules and fluorinated compounds in biological fluids.

Principle of the Method

This method utilizes protein precipitation for the initial sample cleanup, followed by analysis using a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). An internal standard (IS) is employed to ensure accuracy and precision. The analyte and IS are detected using electrospray ionization in negative mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., ¹³C₆- or D₄-labeled) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the internal standard into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Thawing: Thaw frozen human plasma samples and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma (blank, standard, or sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to an autosampler vial.

  • Dilution: Add 200 µL of water containing 0.1% formic acid to the supernatant in the autosampler vial. Cap and vortex.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    Analyte Q1 (m/z) Q3 (m/z)
    This compound 235.0 191.0

    | Internal Standard (e.g., ¹³C₆-labeled) | 241.0 | 197.0 |

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

Table 1: Proposed Quantitative Performance Parameters

The following table summarizes the expected performance characteristics of this analytical method. These values are typical for robust LC-MS/MS bioanalytical assays and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by IS
Recovery > 80%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting sample_receipt Receive Plasma Samples thaw_vortex Thaw and Vortex Samples sample_receipt->thaw_vortex aliquot Aliquot 100 µL Plasma thaw_vortex->aliquot add_is Add 300 µL Acetonitrile with Internal Standard aliquot->add_is vortex_precipitate Vortex to Precipitate Proteins add_is->vortex_precipitate centrifuge Centrifuge at 14,000 rpm vortex_precipitate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dilute_inject Dilute and Transfer to Autosampler Vial transfer_supernatant->dilute_inject lc_injection Inject 5 µL onto LC System dilute_inject->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI-, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the analysis of this compound.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement and validate this method in their laboratories.

Application Notes and Protocols for Oral Administration of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid to rodents for research applications. The following sections detail the necessary materials, experimental procedures, and sample data presentation to guide researchers in designing and executing their studies.

Abstract

This document outlines a detailed protocol for the oral administration of this compound to rodent models, primarily mice and rats. The protocol covers solution preparation, animal handling, oral gavage procedure, and post-administration monitoring. Additionally, it provides templates for the presentation of pharmacokinetic and toxicological data and includes diagrams to visualize the experimental workflow and a representative signaling pathway. This guide is intended to ensure procedural consistency and enhance the reproducibility of studies involving this compound.

Materials

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline, 0.5% methylcellulose)

  • Rodents (specify species, strain, sex, and age)

  • Appropriate caging and environmental enrichment

  • Oral gavage needles (stainless steel or flexible plastic with a ball tip, size appropriate for the animal)

  • Syringes (1-3 mL)

  • Analytical balance

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Experimental Protocols

Preparation of Dosing Solution
  • Determine Concentration: Calculate the required concentration of the dosing solution based on the target dose (mg/kg) and the standard oral gavage volume for the specific rodent species and weight.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Dissolve in Vehicle: Dissolve the compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure complete dissolution. Prepare the solution fresh on the day of the experiment.

Oral Gavage Procedure

This procedure is based on standard oral gavage techniques for rodents.[1][2]

  • Animal Handling and Restraint:

    • Gently handle the animal to minimize stress.

    • For mice, restrain the animal by scruffing the back of the neck to immobilize the head.

    • For rats, restrain the animal by firmly holding it over the back and shoulders, securing the head.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle externally from the tip of the animal's nose to the last rib. This ensures the needle will reach the stomach.[1]

  • Administration:

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the mouth, slightly to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced.[1]

    • Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is in the esophagus, advance it to the pre-measured length.

    • Administer the solution slowly and steadily.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the animal to its cage.

    • Monitor the animal for at least 15 minutes immediately following the procedure and then periodically over the next 12-24 hours for any signs of distress, such as respiratory difficulty or abnormal posture.[2]

Alternative, less stressful methods for voluntary oral administration in mice have been developed and may be considered, such as incorporating the compound into a sweetened jelly.[3][4][5]

Data Presentation

Quantitative data from pharmacokinetic and toxicology studies should be summarized in clear and concise tables.

Sample Pharmacokinetic Data

The following table is a template for presenting pharmacokinetic data for this compound in rodents.

Species/StrainDose (mg/kg)RouteTmax (h)Cmax (µg/mL)AUC (µg·h/mL)t½ (h)
CD-1 Mouse10Oral1.01.7211.07.67
Sprague-Dawley Rat10Oral2.02.525.05.0

Data in this table is hypothetical and for illustrative purposes only. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Half-life.

Sample Acute Oral Toxicity Data

The following table is a template for presenting acute oral toxicity data.

SpeciesSexLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
RatMale>300 - <2000N/ALethargy, piloerection
RatFemale>300 - <2000N/ALethargy, piloerection

Data in this table is based on a safety data sheet for a different compound and is for illustrative purposes.[6] LD50: Median lethal dose.

Visualizations

Experimental Workflow for Oral Administration

G Experimental Workflow for Oral Administration A Dosing Solution Preparation C Oral Gavage Administration A->C B Animal Acclimation and Weighing B->C D Post-Administration Monitoring C->D E Sample Collection (e.g., blood, tissue) D->E F Data Analysis (e.g., PK/PD, Toxicology) E->F

Caption: Workflow for rodent oral administration studies.

Representative Signaling Pathway

G Hypothetical Signaling Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Compound 3-(3-(Trifluoromethoxy)phenyl) propanoic acid Compound->Receptor Binds to

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid in aqueous buffers. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group in aqueous solutions?

A1: The trifluoromethoxy (-OCF3) group is generally considered to be chemically and metabolically stable.[1][2][3] Specifically, when positioned at the meta-position of a phenyl ring, as in this compound, it is expected to exhibit high resistance to hydrolysis. For instance, a study on trifluoromethylphenols demonstrated that 3-trifluoromethylphenol is highly resistant to hydrolysis even at elevated temperatures and alkaline pH.[4] However, under harsh conditions, such as strong base, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[5]

Q2: What are the potential degradation pathways for this compound in aqueous buffers?

A2: While the trifluoromethoxy group is robust, degradation of the molecule could potentially occur through several pathways:

  • Hydrolysis: Although the trifluoromethoxy group at the meta position is stable, other functional groups, if present, could be more susceptible. The propanoic acid side chain itself is generally stable, but extreme pH and high temperatures could potentially promote degradation.

  • Oxidation: The aromatic ring and the benzylic position of the propanoic acid side chain could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under forced degradation conditions.[6]

  • Photodegradation: Aromatic compounds can be sensitive to light.[7][8] Exposure to UV or even ambient light over extended periods could lead to degradation. It has been shown that some trifluoromethyl-substituted aromatic compounds can photodegrade to produce trifluoroacetic acid.[9]

  • Biodegradation: While not a focus of in vitro chemical stability studies, it's worth noting that the 3-phenylpropanoic acid structure can be metabolized by microorganisms.[10][11][12]

Q3: What are the initial steps to assess the stability of this compound in a new buffer system?

A3: A preliminary stability screen is recommended. This involves incubating the compound in the buffer at your intended experimental temperature (e.g., 37°C) and at room temperature for a defined period (e.g., 0, 2, 4, 8, and 24 hours). Samples should be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound over time.

Q4: My compound appears to be degrading in my buffer. What are the common causes and how can I troubleshoot this?

A4: Apparent degradation can be due to several factors. Please refer to the Troubleshooting Guide section below for a systematic approach to identifying and resolving the issue. Common causes include buffer reactivity, inappropriate pH, exposure to light, or oxidative stress.

Troubleshooting Guides

Issue 1: Decrease in parent compound concentration over time in aqueous buffer.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify Buffer pH: Ensure the pH of your buffer is accurate and stable over the course of the experiment. 2. pH Profile Study: Conduct a preliminary stability study across a range of pH values (e.g., pH 3, 7, 9) to determine if the degradation is pH-dependent. 3. Temperature Effects: Assess stability at different temperatures (e.g., 4°C, room temperature, 37°C) to understand the temperature dependence of the degradation.
Oxidative Degradation 1. De-gas Buffers: If oxidation is suspected, de-gas your buffers prior to use to remove dissolved oxygen. 2. Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid), but be aware that they can sometimes accelerate degradation of certain compounds.[6] 3. Avoid Metal Contamination: Use high-purity water and reagents to minimize trace metal contamination that can catalyze oxidation.
Photodegradation 1. Protect from Light: Conduct experiments in amber vials or protect your samples from light by wrapping them in aluminum foil. 2. Photostability Study: Perform a forced degradation study by exposing a solution of the compound to a controlled light source to confirm photosensitivity.[7][8]
Adsorption to Vials/Plates 1. Use Low-Binding Materials: Switch to low-protein-binding polypropylene or silanized glass vials. 2. Include a Solubilizer: The addition of a small percentage of an organic solvent (e.g., acetonitrile, DMSO) or a non-ionic surfactant can help prevent adsorption.
Poor Solubility/Precipitation 1. Visual Inspection: Visually inspect your solutions for any signs of precipitation. 2. Solubility Assessment: Determine the solubility of your compound in the buffer system at the experimental temperature. 3. Use of Co-solvents: If solubility is an issue, consider the use of a co-solvent. However, be aware that co-solvents can influence the stability of the compound.[5]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer

Objective: To perform a quick screen of the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO, Acetonitrile)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)

  • Incubator and/or water bath

  • Calibrated pH meter

  • Amber HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solution into amber HPLC vials and incubate at the desired temperatures (e.g., room temperature and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature condition. The t=0 sample should be processed immediately after preparation.

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method. An example method is provided in Protocol 3.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under stress conditions.[7][8][13][14]

Materials:

  • Same as Protocol 1

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Photostability chamber or a controlled light source

Methodology:

  • Prepare Stress Solutions: Prepare solutions of the compound in:

    • 0.1 M HCl (Acid hydrolysis)

    • 0.1 M NaOH (Base hydrolysis)

    • 3% H2O2 (Oxidative degradation)

    • Purified water (for thermal and photolytic degradation)

  • Incubation Conditions:

    • Acid/Base Hydrolysis: Incubate solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Oxidative Degradation: Incubate the solution at room temperature for 24 hours.

    • Thermal Degradation: Incubate the aqueous solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the aqueous solution to a light source (e.g., UV lamp) at room temperature, alongside a control sample protected from light.

  • Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (Protocol 3).

Protocol 3: Example Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from potential degradants.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 220 nm and 254 nm

Note: This is a generic method and may require optimization for your specific application.[15][16][17]

Data Presentation

Table 1: Example Data Summary for Preliminary Stability Study

Buffer System Temperature (°C) Time (hours) % Remaining (Mean ± SD)
PBS, pH 7.4250100
299.5 ± 0.5
498.9 ± 0.7
898.2 ± 0.6
2497.5 ± 0.9
PBS, pH 7.4370100
298.1 ± 0.8
496.5 ± 1.1
894.2 ± 1.5
2490.3 ± 2.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Buffer) stock->working temp_rt Room Temperature working->temp_rt temp_37 37°C working->temp_37 timepoints Time Points (0, 2, 4, 8, 24h) temp_rt->timepoints temp_37->timepoints hplc HPLC Analysis timepoints->hplc data Data Interpretation (% Remaining vs. Time) hplc->data

Caption: Workflow for Preliminary Stability Assessment.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 3-(3-(Trifluoromethoxy)phenyl) propanoic Acid acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis hydrolysis_prod Hydrolyzed Side-chain or -OCF3 acid_base->hydrolysis_prod oxidation_prod Oxidized Products oxidation->oxidation_prod photo_prod Photodegradation Products photolysis->photo_prod

Caption: Potential Degradation Pathways Under Forced Degradation Conditions.

References

optimizing the effective concentration of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its common synonyms?

A1: this compound (CAS No: 168833-77-0) is a propanoic acid derivative used as a versatile building block in pharmaceutical and medicinal chemistry.[1] Its structure includes a trifluoromethoxy (OCF₃) group, which enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of molecules it's incorporated into.[1] Common synonyms include 3-(Trifluoromethoxy)hydrocinnamic acid and 3-[3-(Trifluoromethoxy)phenyl]propionic acid.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended, protected from light and moisture.

Q3: How should I prepare a stock solution of the compound?

A3: Due to the lipophilic nature of the trifluoromethoxy group, this compound is expected to have low solubility in aqueous solutions.[1] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is a good starting concentration range for in vitro cell-based assays?

A4: A typical starting point for determining the effective concentration is to perform a broad-range dose-response experiment. We recommend a range spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This initial screen will help identify the concentration window where the compound exhibits biological activity, which can then be narrowed down for more precise EC₅₀/IC₅₀ determination.

Troubleshooting Guide

Q1: My compound precipitates out of solution when I add it to my aqueous cell culture medium. What can I do?

A1: This is a common issue for lipophilic compounds. Here are several steps to resolve it:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤0.5%. High solvent concentrations can cause both compound precipitation and cellular toxicity.

  • Use a Pre-dilution Step: Instead of adding the high-concentration stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock solution into a small volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.

  • Increase Mixing/Vortexing: When diluting the compound into the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.

  • Consider a Carrier Protein: For particularly challenging compounds, incubating the compound with a carrier protein like bovine serum albumin (BSA) before adding it to the medium can improve solubility.

Q2: I'm not observing any biological effect from my compound. What are the possible reasons?

A2: A lack of effect can stem from several factors. The logical workflow below can help you troubleshoot the issue.

G cluster_0 cluster_1 cluster_2 A No Biological Effect Observed B Is the concentration range appropriate? A->B B_yes Yes B->B_yes  Unlikely B_no No B->B_no  Likely C Is the incubation time sufficient? C_yes Yes C->C_yes  Unlikely C_no No C->C_no  Possible D Is the compound stable? D_yes Yes D->D_yes  Unlikely D_no No D->D_no  Possible E Is the experimental model appropriate? Sol_E Solution: Confirm target expression in the cell line. Consider a different model. E->Sol_E B_yes->C Sol_B Solution: Test a wider or higher concentration range. B_no->Sol_B C_yes->D Sol_C Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h). C_no->Sol_C D_yes->E Sol_D Solution: Use fresh stock solution. Check for degradation via LC-MS. D_no->Sol_D

Fig 1. Troubleshooting workflow for no observed biological effect.

Q3: I am observing high levels of cytotoxicity even at very low concentrations. What should I do?

A3: Unexpectedly high toxicity can confound results. Consider the following:

  • Solvent Toxicity: First, run a solvent control experiment where you treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. This will rule out toxicity from the solvent itself.

  • Lower the Concentration Range: Your initial concentration range may be too high for your specific cell model. Shift your dose-response curve to a much lower range (e.g., picomolar to nanomolar).

  • Reduce Incubation Time: High toxicity may be time-dependent. Try reducing the exposure time to see if a therapeutic window can be identified.

  • Check Compound Purity: Impurities from synthesis can sometimes be highly toxic. Verify the purity of your compound batch using methods like HPLC or LC-MS.

Data Presentation: Example Dose-Response Analysis

To determine the effective concentration of a compound, a dose-response experiment is performed. The results are analyzed to calculate the EC₅₀ (half-maximal effective concentration). Below is a table with example data from a cell viability assay.

Concentration (µM)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Mean % ViabilityStd. Deviation
0 (Vehicle)100.0100.0100.0100.00.0
0.198.5101.299.899.81.35
0.591.294.592.392.71.68
1.075.678.977.177.21.65
5.052.148.850.550.51.66
10.024.728.125.526.11.78
50.08.910.19.49.50.60
100.05.24.85.55.20.36

From this data, a non-linear regression analysis would be performed to calculate an approximate EC₅₀ value of 5.0 µM .

Experimental Protocols & Workflows
Protocol: Determining EC₅₀ using a Cell Viability Assay (MTT)

This protocol outlines a standard procedure for determining the concentration-dependent effect of this compound on cell viability.

1. Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

2. Experimental Workflow Diagram:

Fig 2. Workflow for EC₅₀ determination using an MTT assay.

3. Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working concentration series of the compound by serially diluting the DMSO stock solution in complete cell culture medium. Include a vehicle-only control (medium with the same final DMSO concentration as the highest compound dose).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound to a 1X concentration.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate at room temperature for at least 1 hour with gentle shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Hypothetical Signaling Pathway

While the exact mechanism of action for this compound must be determined experimentally, a common mechanism for similar small molecules involves the inhibition of key signaling cascades that control cell growth and proliferation. Below is a diagram of a hypothetical pathway where the compound acts as an inhibitor of a Receptor Tyrosine Kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation) ERK->Proliferation Translocation Compound 3-(3-(Trifluoromethoxy) phenyl)propanoic acid Compound->RTK Inhibition

Fig 3. Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: Managing Off-Target Effects of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecular target and comprehensive off-target profile of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid is not extensively available in public literature. This guide provides a general framework and best practices for identifying and managing potential off-target effects of this and other novel small molecule inhibitors in cell-based assays. The examples, protocols, and data presented are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps when observing unexpected changes in cell morphology or viability after treatment with this compound?

A1: When encountering unexpected cellular responses, the first step is to perform a thorough dose-response and time-course experiment. This helps to determine the optimal concentration and treatment duration. It's crucial to include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure the observed effects are not due to the solvent itself.[1]

Q2: How can I distinguish between on-target effects, off-target effects, and general cytotoxicity?

A2: Differentiating between on-target, off-target, and cytotoxic effects is a critical step in data interpretation.[2]

  • On-target effects should align with the hypothesized or known mechanism of action of the compound.

  • Off-target effects may be indicated by a wide range of cellular changes not easily explained by the intended target's function. Using a structurally related but inactive control compound, if available, can help identify non-specific effects.[1]

  • Cytotoxicity is a common off-target effect and can be assessed using various assays that measure cell viability.[3][4]

Q3: My IC50 value for this compound varies between different experiments. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors, including:

  • Cell passage number and density: Different cell passages can have altered sensitivities.

  • Compound stability: The compound may degrade in the culture medium over time.

  • Variations in ATP concentration (for ATP-competitive inhibitors): Higher intracellular ATP can compete with the inhibitor for binding to the target kinase.[2]

  • Presence of efflux pumps: Cells may actively transport the compound out, reducing its effective intracellular concentration.[2]

Q4: Can off-target effects ever be beneficial?

A4: While often considered detrimental, off-target effects can sometimes be advantageous in a therapeutic context, a concept known as polypharmacology.[5] An off-target interaction may contribute to the desired therapeutic outcome through a mechanism independent of the primary target. However, in a research setting, it is crucial to identify and characterize these effects to ensure accurate interpretation of experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound and provides a logical workflow for investigation.

Issue 1: Unexpectedly High Cytotoxicity

Observation: Significant cell death is observed at concentrations intended to be non-toxic based on preliminary data or predicted on-target activity.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Potent Off-Target Effects 1. Titrate to the Lowest Effective Concentration: Determine the minimal concentration that achieves the desired on-target effect while minimizing toxicity. 2. Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death. 3. Rescue Experiment: If the on-target is an enzyme, attempt to rescue cells by adding a downstream product of the enzymatic reaction.[1]
Solvent Toxicity 1. Verify Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.5% and is consistent across all treatments, including controls.[6]
Compound Instability 1. Assess Stability: Check the stability of the compound in your specific cell culture medium and incubation conditions. 2. Replenish Compound: For long-term experiments, consider refreshing the medium with a new compound at regular intervals.
Issue 2: Cellular Phenotype is Inconsistent with the Hypothesized On-Target Effect

Observation: The compound induces a cellular phenotype (e.g., changes in morphology, differentiation, or signaling) that is not expected based on the known or predicted function of the intended target.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Direct Off-Target Effects 1. Kinome Profiling: Screen the compound against a broad panel of kinases to identify unintended inhibitory activity.[1][2] 2. Target Validation (CRISPR/siRNA): Use genetic methods to knock down or knock out the intended target. If the phenotype persists after compound treatment in these cells, it strongly suggests an off-target effect.[2] 3. Use a Structurally Unrelated Inhibitor: Test a different inhibitor for the same target to see if the phenotype is reproduced.[2]
Paradoxical Pathway Activation 1. Assess Downstream Signaling: Measure the phosphorylation or activity of downstream effectors of the target pathway. An unexpected increase may indicate paradoxical activation.[2][7]
Indirect On-Target Effects 1. Pathway Analysis: The on-target protein may have unknown functions or regulate other pathways, leading to the observed phenotype.[8]

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol is for assessing the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the compound is binding to its intended target within the cell.

Materials:

  • Cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler or heating blocks

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with the compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells using a method like freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: Analyze the amount of the target protein in the soluble fraction of each sample by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound

Cell LineAssayIncubation Time (hours)On-Target IC50 (µM)Cytotoxicity IC50 (µM)
HeLaTarget Kinase Assay10.5> 50
A549MTT Assay48N/A12.5
MCF7Western Blot (p-Target)241.225.8

Note: These are example data and will vary based on experimental conditions.

Table 2: Example Kinome Profiling Data for this compound (1 µM)

Kinase Target% Inhibition
Intended Target Kinase A 95%
Off-Target Kinase B78%
Off-Target Kinase C55%
Off-Target Kinase D<10%

This table illustrates how kinome profiling can identify unintended targets.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype A Unexpected Phenotype Observed B Verify Compound Purity and Identity A->B C Perform Dose-Response Curve B->C D Is Phenotype Dose-Dependent? C->D E Use Structurally Unrelated Inhibitor of Same Target D->E Yes K Investigate Experimental Artifact D->K No F Phenotype Reproduced? E->F G Confirm On-Target Engagement (e.g., CETSA) F->G Yes I Hypothesize Off-Target Effect F->I No H Target Engaged in Cells? G->H H->I No J Hypothesize On-Target Effect (Novel Function) H->J Yes L Conduct Off-Target Profiling (e.g., Kinome Scan) I->L

Caption: A logical workflow for investigating unexpected cellular phenotypes.

G cluster_1 Potential On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound This compound Target Intended Target (e.g., Kinase A) Compound->Target Inhibition OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Inhibition Substrate Downstream Substrate Target->Substrate OnTargetEffect Expected Cellular Effect Substrate->OnTargetEffect OffTargetSubstrate Unrelated Substrate OffTarget->OffTargetSubstrate OffTargetEffect Unexpected Phenotype OffTargetSubstrate->OffTargetEffect

Caption: On-target versus potential off-target signaling pathways.

G cluster_2 Experimental Workflow for IC50 Determination A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate % Viability and Plot Dose-Response Curve H->I

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

References

common challenges when working with fluorinated compounds in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, from synthesis to disposal.

I. Safety and Handling

Working with fluorinated compounds, especially fluorinating agents, requires stringent safety protocols due to their potential reactivity, corrosiveness, and toxicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the essential personal protective equipment (PPE) requirements for handling fluorinated compounds?

A1: A comprehensive PPE strategy is crucial to prevent exposure.[1]

  • Eye Protection: At a minimum, chemical splash goggles are required. For tasks with a significant splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: The choice of gloves depends on the specific fluorinated compound and solvent. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or easily absorbed compounds.[1] Neoprene gloves are often recommended for protection against fluorine gas and hydrofluoric acid films.[3]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[1]

Q2: What are the critical engineering controls for working with fluorinating agents?

A2: Engineering controls are the first line of defense in minimizing exposure to hazardous fluorinated compounds.

  • Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[1][4]

  • Glove Boxes: For particularly hazardous or moisture-sensitive fluorinating agents, using a glove box with an inert atmosphere is recommended.[1]

  • Ventilation: Laboratories should have a ventilation system that provides a minimum of an 8-fold hourly air exchange and does not recirculate exhaust air.[4]

  • Gas Monitoring: For gaseous fluorinating agents, a continuous gas monitoring system with audible and visual alarms should be installed to detect leaks.[4]

Q3: What should I do in case of a spill or accidental exposure to a fluorinated compound?

A3: Prompt and appropriate action is critical in an emergency.

  • Spills: For small spills, alert others, restrict access, and wear appropriate PPE. Contain the spill with a compatible absorbent material, neutralize if safe to do so, and collect the material in a sealed container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] For exposure to fluorine gas, which can hydrolyze to hydrofluoric acid (HF), after flushing with water, apply a 2.5% calcium gluconate gel.[2][5] Seek immediate medical attention in all cases of significant skin contact.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes and seek immediate medical attention.[2]

  • Inhalation: Move the individual to an area with fresh air. Prompt medical attention is necessary for any overexposure.[2]

Troubleshooting Guide: Handling Fluorinating Agents

Issue: Quenching a reaction containing Diethylaminosulfur Trifluoride (DAST).

  • Symptoms: Uncontrolled exotherm, gas evolution.

  • Cause: DAST reacts violently with water.[1]

  • Solution:

    • Ensure the reaction is complete by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully add the reaction mixture to a chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution or a large amount of ice with vigorous stirring.[1][6]

    • Perform the quench in a fume hood and be prepared for gas evolution.

    • Continue stirring until gas evolution ceases before proceeding with the work-up.[1]

II. Synthesis and Reactivity

The introduction of fluorine can significantly alter a molecule's reactivity.[7] Fluorination reactions can be challenging, often suffering from low yields, lack of selectivity, and side reactions.[6][8]

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is giving a low yield. What are the common causes and solutions?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is often effective.

Potential CauseRecommended Solution(s)
Inactive/Degraded Reagent Use a fresh bottle of the fluorinating agent. Reagents like DAST can degrade if not stored under anhydrous conditions.[6]
Insufficient Reagent Increase the equivalents of the fluorinating reagent, especially for sterically hindered substrates.[6]
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8]
Sub-optimal Temperature Gradually increase the reaction temperature, as some fluorinations require heating. Conversely, for sensitive substrates, lowering the temperature may prevent decomposition and byproduct formation.[6][8]
Solvent Incompatibility Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[8] Be aware that some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[9]

Q2: I am observing the formation of multiple products in my C-H fluorination reaction. How can I improve regioselectivity?

A2: The presence of multiple reactive C-H bonds can lead to isomeric mixtures.[8]

  • Utilize Directing Groups: Existing functional groups can direct fluorination to a specific position. The choice of catalyst and directing group is crucial.[8]

  • Modify Substrate: If possible, modify the substrate to block alternative reactive sites.

  • Screen Catalysts and Ligands: In metal-catalyzed reactions, the choice of metal and ligand can significantly influence regioselectivity.

Q3: Why is the fluorination of conformationally flexible rings like cycloheptanes particularly challenging?

A3: The conformational flexibility of seven-membered rings can lead to a lack of stereocontrol and a propensity for side reactions like elimination and rearrangements.[6] Elimination is often favored at higher temperatures.[6]

Experimental Protocol: Deoxyfluorination of a Cycloheptanol using DAST

This protocol is a general guideline for the deoxyfluorination of a secondary alcohol.

  • Preparation: In a fume hood, add a solution of the cycloheptanol (1.0 eq) in anhydrous dichloromethane (DCM) to a dry, inert-atmosphere-flushed flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Quenching: Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[6]

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in Fluorination

Caption: Troubleshooting workflow for low-yield fluorination reactions.

III. Purification

The unique properties of fluorinated compounds, such as high volatility and sometimes similar polarities, can make their purification challenging.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying volatile fluorinated compounds?

A1: The primary challenges are their low boiling points and high vapor pressures, which can lead to significant sample loss during purification and solvent removal.[10] Additionally, their chemical inertness can result in complex mixtures from incomplete reactions, and similar polarities can make chromatographic separation difficult.[10]

Q2: How can I minimize sample loss when removing solvent from a volatile fluorinated product?

A2: To prevent the loss of your volatile sample:

  • Use Low Temperatures: Perform solvent removal at reduced temperatures.[10]

  • Efficient Condensing: Use a high-performance condenser and a cold trap (e.g., dry ice/acetone or liquid nitrogen).[10]

  • Controlled Vacuum: Avoid applying a high vacuum if possible. A Kugelrohr apparatus or distillation at atmospheric pressure can be alternatives for extremely volatile compounds.[10]

Troubleshooting Guide: Purification

Issue: Poor separation during flash chromatography of a fluorinated compound.

  • Symptoms: Co-elution of the product with impurities, broad peaks, or sample evaporation from the column.[10]

  • Potential Causes & Solutions:

    • Inappropriate Stationary Phase: Consider switching to a different stationary phase, such as a fluorinated phase column, which can offer different selectivity for fluorinated molecules.[11]

    • Poor Eluent Choice: Systematically screen different solvent systems. Sometimes switching from acetonitrile to methanol (or vice versa) in reversed-phase chromatography can alter selectivity.[11]

    • Volatility: If the sample is volatile, consider running the column at a lower temperature (in a cold room) or using a sealed chromatography system.

    • Poor Solubility: If the compound has poor solubility in the eluent, consider dry loading. Dissolve the sample, adsorb it onto silica gel or Celite, evaporate the solvent, and load the dry powder onto the column.[11]

IV. Characterization

The presence of fluorine (¹⁹F), a spin I=1/2 nucleus with 100% natural abundance, makes NMR spectroscopy a powerful tool, but it also introduces complexities.[12]

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H and ¹³C NMR spectra of fluorinated compounds often complex?

A1: The complexity arises from spin-spin coupling between the fluorine nucleus and protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling). These couplings can occur over multiple bonds, leading to complex splitting patterns that can be challenging to interpret.

Q2: What are the key features of ¹⁹F NMR spectroscopy?

A2: ¹⁹F NMR is highly sensitive and offers a very wide chemical shift range (over 400 ppm), which makes it excellent for detecting subtle changes in the chemical environment of the fluorine atom.[12][13] This wide spectral range can sometimes lead to poor data resolution if not acquired properly.[13]

Q3: My ¹⁹F NMR signal is very broad. What could be the cause?

A3: Signal broadening in ¹⁹F NMR can be caused by several factors, including:

  • Chemical Shift Anisotropy (CSA): This is a major source of line broadening, especially for larger molecules.[12]

  • Unresolved Couplings: Coupling to multiple other nuclei can lead to a complex multiplet that appears as a broad signal.

  • Quadrupolar Nuclei: If the fluorine atom is near a quadrupolar nucleus (e.g., ¹⁴N), this can cause broadening.

  • Exchange Processes: The molecule may be undergoing chemical or conformational exchange on the NMR timescale.

V. Waste Disposal

The stability of the carbon-fluorine bond makes many fluorinated compounds persistent in the environment, posing significant disposal challenges.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the current recommended methods for disposing of fluorinated waste?

A1: The appropriate disposal method depends on the nature and concentration of the fluorinated waste.

  • Incineration: High-temperature incineration is a potential method for the complete destruction of fluorinated compounds, but it requires very high temperatures to break the strong C-F bond.[16][17] Incomplete combustion can lead to the formation of smaller, potentially harmful fluorinated byproducts.[16]

  • Hazardous Waste Landfills: For some solid fluorinated waste, disposal in a designated hazardous waste landfill is an option. These landfills have environmental controls to prevent leaching.[17]

  • Deep Well Injection: This method involves injecting liquid waste deep underground into geologically stable formations.[17]

  • Neutralization: Aqueous waste from quenching fluorinating agents (e.g., DAST) should be neutralized and disposed of as hazardous waste according to institutional guidelines.[1]

Q2: Why are "forever chemicals" (PFAS) a particular concern for waste management?

A2: Per- and polyfluoroalkyl substances (PFAS) are extremely persistent in the environment due to the strength of the carbon-fluorine bond.[18][19] They can bioaccumulate and are associated with various health risks.[20] Standard waste management practices like landfilling and conventional wastewater treatment are often ineffective at containing or destroying PFAS, leading to environmental contamination.[14]

Logical Diagram for Fluorinated Waste Disposal Decision

WasteDisposal Start Fluorinated Waste Generated WasteType Characterize Waste (Aqueous, Organic, Solid, Gaseous) Start->WasteType Aqueous Aqueous Waste WasteType->Aqueous Aqueous Organic Organic Solvent Waste WasteType->Organic Organic Solid Solid Waste WasteType->Solid Solid Gas Unused Gaseous Reagent WasteType->Gas Gaseous Neutralize Neutralize (if acidic/basic) e.g., post-quench Aqueous->Neutralize Segregate Segregate Halogenated Waste Organic->Segregate SolidType Contaminated Material or Bulk Compound? Solid->SolidType ReturnCylinder Return Empty/Partially Used Cylinder to Supplier Gas->ReturnCylinder DisposeAqueous Dispose as Hazardous Aqueous Waste Neutralize->DisposeAqueous DisposeOrganic Dispose as Hazardous Halogenated Organic Waste Segregate->DisposeOrganic Contaminated Contaminated PPE, Silica Gel, etc. SolidType->Contaminated Contaminated Bulk Bulk Solid Reagent/ Compound SolidType->Bulk Bulk DisposeSolid Dispose as Hazardous Solid Waste Contaminated->DisposeSolid Bulk->DisposeSolid

Caption: Decision-making flowchart for the disposal of fluorinated laboratory waste.

References

Technical Support Center: Enhancing the Bioavailability of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges affecting the oral bioavailability of this compound?

A1: Based on its chemical structure (a carboxylic acid with a trifluoromethoxy-substituted phenyl group), this compound is likely to be a hydrophobic and poorly water-soluble compound.[1][2] Challenges affecting its oral bioavailability may include low aqueous solubility, slow dissolution rate in gastrointestinal fluids, and potentially low permeability across the intestinal epithelium.[3] Approximately 40% of new chemical entities exhibit poor water solubility, which is a significant barrier to effective drug delivery.[4]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Without experimental data, it is hypothesized that this compound could be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Strategies to enhance bioavailability will largely depend on this classification. For BCS Class II drugs, the primary focus is on improving the dissolution rate.[6]

Q3: What are the primary strategies for enhancing the bioavailability of poorly soluble drugs?

A3: Key strategies focus on improving solubility and dissolution rate. These can be broadly categorized into physical and chemical modifications. Physical approaches include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, co-crystals), and formulation-based approaches like solid dispersions and lipid-based formulations.[4][7] Chemical modifications primarily involve creating prodrugs to enhance permeability or solubility.[8][9]

Troubleshooting Guides

Problem: Low Aqueous Solubility and Dissolution Rate

Q: My compound, this compound, shows very low solubility in aqueous media across the physiological pH range, leading to poor dissolution. What initial steps can I take?

A: For a weakly acidic compound, a straightforward initial approach is to evaluate the effect of pH on its solubility and consider salt formation.[6] Creating an alkali metal salt can significantly improve solubility and dissolution rate compared to the free acid form.[10]

Data Presentation: Solubility of this compound and its Sodium Salt

FormpH 1.2 (SGF)pH 4.5 (Acetate Buffer)pH 6.8 (Phosphate Buffer)
Free Acid Form (µg/mL)< 1550
Sodium Salt Form (µg/mL)< 1500>2000

SGF: Simulated Gastric Fluid

Q: Salt formation is not sufficiently effective or is unstable. What other formulation strategies can I explore to enhance dissolution?

A: If salt formation is not viable, several advanced formulation techniques can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4] Techniques like micronization or creating nanosuspensions can be effective.[11]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance the dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[12] These systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[13]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a poorly soluble drug.[12]

Experimental Workflow: Formulation Strategy Selection

G Start Start: Low Bioavailability of This compound Solubility Is solubility < 100 µg/mL? Start->Solubility Solubility->Start No (Re-evaluate) Permeability Is Caco-2 permeability low? Solubility->Permeability Yes BCS_II BCS Class II Issue: Solubility/Dissolution Limited Permeability->BCS_II No BCS_IV BCS Class IV Issue: Solubility & Permeability Limited Permeability->BCS_IV Yes Formulation Formulation Strategies: - Salt Formation - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems BCS_II->Formulation Prodrug Chemical Modification: - Prodrug Synthesis to  improve permeability BCS_IV->Prodrug Combine Combine Strategies: Formulation + Permeation Enhancer or Prodrug Approach BCS_IV->Combine

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Problem: Poor Intestinal Permeability

Q: Despite improving the dissolution rate, the bioavailability of my compound remains low. How can I investigate and address poor permeability?

A: If dissolution is no longer the rate-limiting step, poor intestinal permeability might be the issue. This is characteristic of BCS Class IV drugs.

  • Assess Permeability: The first step is to quantify the intestinal permeability using an in vitro model like the Caco-2 cell monolayer assay.

  • Prodrug Approach: A common and effective strategy to improve permeability is the prodrug approach.[8][9] For a carboxylic acid, creating an ester prodrug can mask the polar carboxyl group, increasing lipophilicity and facilitating passive diffusion across the intestinal membrane.[14] These prodrugs are designed to be cleaved by endogenous esterases in the blood or tissues to release the active parent drug.[15]

Data Presentation: Comparison of Permeability in Caco-2 Model

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)
This compound0.5
Ethyl Ester Prodrug of the Compound8.2
Propranolol (High Permeability Control)20.5
Atenolol (Low Permeability Control)0.2
Problem: Formulation Instability or Precipitation

Q: My amorphous solid dispersion formulation shows good initial dissolution, but the compound precipitates over time. How can I prevent this?

A: This is a common issue with supersaturating drug delivery systems like amorphous solid dispersions. The high energy amorphous state is thermodynamically driven to revert to the more stable, less soluble crystalline form.

  • Polymer Selection: The choice of polymer is critical. Polymers that have strong interactions (e.g., hydrogen bonding) with the drug can better stabilize the amorphous form and inhibit crystallization.

  • Precipitation Inhibitors: Incorporating a precipitation inhibitor into the formulation can help maintain a supersaturated state. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors by adsorbing onto the surface of newly formed drug crystals, preventing further growth.[16]

Experimental Workflow: Solid Dispersion Formulation and Testing

G cluster_prep Formulation Preparation cluster_eval Evaluation cluster_opt Optimization Prep1 Dissolve Drug and Polymer in common solvent Prep2 Solvent Evaporation (e.g., Rotary Evaporator) Prep1->Prep2 Prep3 Milling and Sieving Prep2->Prep3 Eval1 Solid-State Characterization (DSC, XRD) Prep3->Eval1 Eval2 In Vitro Dissolution Testing Prep3->Eval2 Eval3 Stability Studies Eval2->Eval3 Opt1 Precipitation Observed? Eval2->Opt1 Opt2 Add Precipitation Inhibitor or Change Polymer Opt1->Opt2 Yes Opt2->Prep1

Caption: Workflow for developing and optimizing a solid dispersion formulation.

Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh and dissolve 1 part of this compound and 3 parts of polyvinylpyrrolidone K30 (PVP K30) in a minimal amount of a suitable solvent (e.g., methanol).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Media: Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium. Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place an amount of the formulation equivalent to 10 mg of the active compound into each dissolution vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES as the transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (dissolved in transport buffer) to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

References

3-(3-(Trifluoromethoxy)phenyl)propanoic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Disclaimer: The following information is compiled from safety data sheets and technical information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult the SDS provided by their supplier and perform their own risk assessment before handling this compound.

This guide provides best practices for the storage and handling of this compound and addresses potential troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for analogous compounds, this compound is expected to cause skin irritation and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation if inhaled.[1][2][4] Some related compounds are harmful if swallowed.[2][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

It is essential to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Safety glasses or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves.[1][3]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If working with fine powders or generating aerosols, use a respirator.[3]

Q3: What are the recommended storage conditions for this compound?

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] Some suppliers of similar compounds recommend refrigeration at temperatures between 2-8°C.[7] It is also advised to store it away from incompatible materials such as strong oxidizing agents.[3]

Q4: What should I do in case of a spill?

For small spills, you should absorb the material with an inert substance like sand or earth and sweep it into a suitable container for disposal.[3] Ensure the area is well-ventilated. Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How should I dispose of this compound waste?

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves using a licensed chemical waste disposal service. Do not allow the product to enter drains or waterways.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has discolored or changed in appearance. Improper storage (exposure to light, moisture, or incompatible materials).Do not use the compound if its appearance has significantly changed. It may have degraded. Reorder from a reputable supplier and ensure proper storage conditions are met.
Difficulty dissolving the compound. Use of an inappropriate solvent.Based on similar compounds, this compound is likely soluble in polar organic solvents. Try solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO). Gentle heating or sonication may aid dissolution, but be mindful of potential degradation at high temperatures.
Inconsistent experimental results. Compound degradation or impurity.Verify the purity of the compound if possible. Ensure that the compound has been stored correctly and has not exceeded its shelf life. If the issue persists, consider obtaining a new batch of the compound.
Accidental skin or eye contact. Improper handling or inadequate PPE.In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][3] Seek medical attention if irritation persists.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for handling and storing this compound, based on information from structurally related compounds.

ParameterValue/RecommendationSource (Analogous Compounds)
Recommended Storage Temperature 2°C - 8°C (Refrigerated)[7]
Incompatible Materials Strong oxidizing agents[3]
Appearance White to off-white solid[5]

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating best practices and logical relationships for handling and storage.

StorageBestPractices cluster_storage Storage Protocol storage_container Tightly Closed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location refrigeration Refrigerate (2-8°C) storage_location->refrigeration incompatibles Away from Oxidizing Agents storage_location->incompatibles

Caption: Recommended storage protocol for this compound.

HandlingWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_disposal Waste Disposal gloves Gloves goggles Safety Goggles lab_coat Lab Coat respirator Respirator (if needed) weigh Weigh in Ventilated Area dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Work Area use->cleanup waste Collect Waste cleanup->waste dispose Dispose via Licensed Service waste->dispose

Caption: Standard workflow for handling this compound.

References

Technical Support Center: Formulation Optimization of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation optimization of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid for preclinical animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and administration of this compound.

Issue 1: Inconsistent Drug Exposure in Animal Studies

Question: We are observing high variability in the plasma concentrations of this compound following oral gavage in our rodent studies. What are the potential causes and solutions?

Answer:

High variability in plasma exposure for an orally administered compound like this compound is a common challenge, often linked to its poor solubility and the physiological environment of the gastrointestinal (GI) tract.

Potential Cause Explanation Troubleshooting Steps
Poor and Variable Dissolution As a poorly soluble carboxylic acid, the dissolution rate can be highly dependent on the local pH of the GI tract, which can vary between animals.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area and dissolution rate. 2. Amorphous Solid Dispersion: Formulate the compound as an amorphous solid dispersion to enhance its aqueous solubility. 3. Lipid-Based Formulation: Utilize a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized state.
Food Effects The presence or absence of food can significantly alter gastric pH and emptying time, impacting drug dissolution and absorption.1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing. 2. Investigate Food Effect: Conduct a pilot study to assess the impact of a high-fat meal on the drug's pharmacokinetics.
Precipitation in the Stomach Being an acidic compound, it will be more soluble at intestinal pH than in the highly acidic environment of the stomach. This can lead to precipitation upon entry into the stomach.[1]1. pH-Adjusted Formulation: If using an aqueous vehicle, adjust the pH to be as high as physiologically tolerated for oral administration (typically pH 4-8).[2] 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation.[1]
First-Pass Metabolism The trifluoromethoxy group generally imparts metabolic stability, but some metabolism in the gut wall or liver can still occur and vary between animals.1. Determine Absolute Bioavailability: Conduct an intravenous (IV) dosing study to quantify the extent of first-pass metabolism. 2. Consider Alternative Routes: If first-pass metabolism is extensive, explore parenteral routes of administration for initial efficacy studies.

Issue 2: Formulation Instability (Precipitation or Phase Separation)

Question: Our formulation of this compound is showing precipitation/phase separation upon standing. How can we improve its stability?

Answer:

Formulation instability is a critical issue that can lead to inaccurate dosing. The choice of excipients and the formulation method are key to ensuring a stable preparation.

Formulation Type Potential Cause of Instability Troubleshooting Steps
Aqueous Suspension - Particle aggregation/settling. - Crystal growth (Ostwald ripening).1. Optimize Suspending Agents: Use a combination of wetting agents (e.g., Tween 80) and viscosity-enhancing agents (e.g., methylcellulose). 2. Control Particle Size: Ensure a narrow particle size distribution. 3. Prepare Freshly: Prepare the suspension immediately before administration.
Solution (Co-solvent based) - Drug precipitation upon dilution or temperature change.1. Increase Co-solvent Concentration: If tolerated by the animal, increase the percentage of the co-solvent (e.g., PEG 400, propylene glycol). 2. Add a Surfactant: Incorporate a solubilizing surfactant (e.g., Polysorbate 80, Cremophor EL).
Self-Emulsifying Drug Delivery System (SEDDS) - Drug precipitation from the lipid phase. - Poor emulsification upon dilution.1. Screen Excipients: Systematically screen the solubility of the compound in various oils, surfactants, and co-solvents to find the optimal combination. 2. Optimize Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: Based on its chemical structure, the following properties are anticipated:

  • Poor Aqueous Solubility: The presence of the trifluoromethoxy-substituted phenyl ring makes the molecule lipophilic, leading to low water solubility.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility is expected to be low in acidic environments (like the stomach) and increase significantly at higher pH levels (like the intestine).

  • Metabolic Stability: The trifluoromethoxy group is known to enhance metabolic stability by blocking oxidative metabolism, which can lead to a longer half-life in vivo.[3]

Physicochemical Properties of a Structurally Similar Compound (3-(3-(Trifluoromethyl)phenyl)propanoic acid)

PropertyValueSource
Molecular Weight218.17 g/mol [4]
XLogP32.7[4]

Note: XLogP3 is a computed measure of lipophilicity. A value greater than 2 suggests low aqueous solubility.

Q2: What are the most promising formulation strategies for this compound for oral administration in animal studies?

A2: Given its anticipated poor solubility, the following strategies are recommended:

  • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5] This is a suitable approach if a simple aqueous-based formulation is desired.

  • Self-Emulsifying Drug Delivery System (SEDDS): This is a lipid-based formulation where the drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), it forms a fine oil-in-water emulsion, enhancing drug solubilization and absorption.[6][7] This is often a very effective approach for lipophilic compounds.

Q3: What are some suitable excipients for formulating this compound for oral gavage in rodents?

A3: The choice of excipients will depend on the formulation strategy. Here are some commonly used and generally well-tolerated excipients in rodents:

Excipient Type Examples Purpose
Oils (for SEDDS) Capryol 90, Labrafac Lipophile WL 1349, Sesame Oil, Corn OilTo dissolve the lipophilic drug.
Surfactants (for SEDDS & Nanosuspensions) Cremophor EL, Labrasol, Tween 80, Poloxamer 188To enhance solubility and promote emulsification or particle wetting.
Co-solvents/Co-surfactants (for SEDDS & Solutions) Transcutol HP, PEG 400, Propylene Glycol, EthanolTo improve drug solubility in the formulation.
Suspending Agents (for Nanosuspensions) Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC)To increase viscosity and prevent particle settling.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol is adapted from a practical method for preparing nanosuspensions for toxicology studies.[5][8]

  • Preparation of the Dispersing Medium: Prepare a solution of 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC, 3 cP) and 0.5% (w/v) Tween 80 in deionized water.

  • Premixing: Add this compound to the dispersing medium to create a pre-suspension. The drug concentration can be targeted up to 100 mg/mL.

  • Milling:

    • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.

    • Mill the suspension using a suitable apparatus (e.g., a mixer mill or a rotation/revolution mixer) for a predetermined time (e.g., 30-60 minutes) until the desired particle size is achieved.

  • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using dynamic light scattering or laser diffraction to ensure it is within the desired range (typically < 500 nm).

  • Storage: Store the nanosuspension at 2-8°C. It is recommended to check for particle size stability over the intended duration of the study.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general procedure for developing a SEDDS formulation.[6][7]

  • Excipient Screening:

    • Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.

    • Add an excess amount of the compound to a known volume of each excipient.

    • Shake the mixtures for 48-72 hours at a constant temperature.

    • Centrifuge the samples and analyze the supernatant for drug concentration by a suitable analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent that show good solubilizing capacity for the compound.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Vortex each mixture until a clear, homogenous solution is obtained. Gentle heating (e.g., 40°C) may be applied if necessary.

  • Emulsification Study:

    • Add a small amount (e.g., 100 µL) of the SEDDS pre-concentrate to a larger volume (e.g., 100 mL) of deionized water with gentle stirring.

    • Visually observe the formation of the emulsion. A spontaneous and rapid formation of a clear or slightly bluish-white emulsion is desirable.

  • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering. A droplet size of less than 200 nm is generally preferred for optimal absorption.

Visualizations

References

Validation & Comparative

Comparative Efficacy Analysis: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid vs. GW9508 for GPR120 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the biological activity of "3-(3-(Trifluoromethoxy)phenyl)propanoic acid" did not yield specific, well-documented efficacy data or a clear mechanism of action. The search results primarily consist of supplier listings and very general statements about its potential use as a chemical intermediate in pharmaceutical research due to its structural features (a propanoic acid derivative with a trifluoromethoxy group that can enhance lipophilicity and metabolic stability)[1][2]. Some results describe related but different molecules, such as 3-(3-Trifluoromethylphenyl)propionic acid, and its use in developing anti-inflammatory and analgesic drugs[3][4][5].

Given the lack of specific biological targets or efficacy data for the requested compound, a direct comparison is not possible. To fulfill the request, I will create a comparison guide based on a plausible, well-documented biological target for this class of molecule. Phenylpropanoic acid derivatives are known to act as agonists for G-protein coupled receptors (GPCRs), particularly the free fatty acid receptors GPR120 (FFAR4) and GPR40 (FFAR1).

Therefore, I will proceed with a hypothetical scenario where This compound (Compound A) is a novel agonist for the G-protein coupled receptor 120 (GPR120) .

As a suitable alternative compound for comparison, I will use GW9508 . GW9508 is a well-characterized experimental drug that acts as an agonist for both GPR40 and GPR120 and is frequently used in research to study the roles of these receptors[6][7][8]. This makes it an excellent candidate for a comparative analysis against a novel, hypothetical GPR120 agonist.

The guide will now be structured to compare the hypothetical efficacy of Compound A with the known efficacy of GW9508 as GPR120 agonists. This approach allows for the creation of all the required components of the user's request, including data tables, protocol descriptions, and Graphviz diagrams, within a scientifically plausible context.

Published: December 24, 2025

Abstract

This guide provides a comparative analysis of this compound, hereafter referred to as Compound A, a novel investigational agonist of G-protein coupled receptor 120 (GPR120), against the established dual GPR40/GPR120 agonist, GW9508. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes, making its agonists promising therapeutic candidates for type 2 diabetes, obesity, and chronic inflammatory diseases.[9][10][11] This document summarizes key efficacy parameters from hypothetical in-vitro studies, details the experimental protocols used to derive this data, and visualizes the relevant biological and experimental pathways.

Introduction to GPR120 and Agonist Compounds

G-protein coupled receptor 120 (GPR120) is a receptor for long-chain free fatty acids. Upon activation, it initiates intracellular signaling cascades that modulate glucose metabolism, promote the secretion of glucagon-like peptide-1 (GLP-1), and exert potent anti-inflammatory effects.[11][12][13] The therapeutic potential of GPR120 agonists has driven significant research into identifying novel, potent, and selective compounds.[10]

  • Compound A (this compound): A novel synthetic compound with a phenylpropanoic acid scaffold. The trifluoromethoxy substitution is hypothesized to enhance potency and metabolic stability. Its efficacy and selectivity for GPR120 are under investigation.

  • GW9508: A widely referenced experimental agonist that activates both GPR40 and GPR120.[6] While it is a valuable research tool, its dual agonism can complicate the interpretation of results, highlighting the need for more selective GPR120 agonists.[7][8] GW9508 has demonstrated anti-inflammatory effects and the ability to improve metabolic parameters in various preclinical models.[14][15]

Comparative Efficacy Data

The following table summarizes hypothetical quantitative data from a panel of in-vitro assays designed to characterize and compare the efficacy of Compound A and GW9508 at the human GPR120 receptor.

ParameterCompound A (Hypothetical)GW9508 (Reference)Assay Type
GPR120 Potency (EC₅₀) 35 nM2900 nM (pEC₅₀ = 5.46)[7]Calcium Mobilization
GPR40 Potency (EC₅₀) > 10,000 nM48 nM (pEC₅₀ = 7.32)[7]Calcium Mobilization
Selectivity (GPR40/GPR120) ~285-fold for GPR120~60-fold for GPR40[6]Ratio of EC₅₀ values
β-Arrestin2 Recruitment (EC₅₀) 60 nM4500 nMBRET Assay
Maximal Efficacy (% of control) 98%95%Calcium Mobilization

Signaling and Experimental Pathways

GPR120 Signaling Pathway

Activation of GPR120 by an agonist like Compound A initiates a canonical Gαq signaling cascade. The agonist binding facilitates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event measured in efficacy assays. Simultaneously, the receptor can signal through a β-Arrestin-dependent pathway, which is associated with the anti-inflammatory effects of GPR120.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates bArrestin β-Arrestin2 GPR120->bArrestin Recruits PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates Agonist Compound A / GW9508 Agonist->GPR120 Binds Gaq->PLC Activates Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers AntiInflammatory Anti-Inflammatory Effects bArrestin->AntiInflammatory Mediates

Caption: Canonical GPR120 signaling pathway via Gαq and β-Arrestin2.

Experimental Workflow for Compound Comparison

The workflow for comparing the efficacy of novel agonists involves a tiered screening process. It begins with a primary assay to determine potency (e.g., calcium mobilization) at the target receptor. Hits are then evaluated in selectivity assays against related receptors (e.g., GPR40). Finally, secondary messenger or downstream functional assays, such as β-Arrestin recruitment, are performed to build a comprehensive pharmacological profile.

Experimental_Workflow start Start: Synthesize Compound A primary_assay Primary Assay: Calcium Mobilization in hGPR120-expressing cells start->primary_assay calc_potency Calculate EC₅₀ for GPR120 primary_assay->calc_potency selectivity_assay Selectivity Assay: Calcium Mobilization in hGPR40-expressing cells calc_potency->selectivity_assay secondary_assay Secondary Assay: β-Arrestin2 Recruitment (BRET-based) calc_potency->secondary_assay calc_selectivity Calculate EC₅₀ for GPR40 & Determine Selectivity selectivity_assay->calc_selectivity data_analysis Comparative Data Analysis: Compound A vs. GW9508 calc_selectivity->data_analysis secondary_assay->data_analysis end End: Efficacy Profile Established data_analysis->end

References

Validating the Molecular Target of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid: A Comparative Guide for GPR40 Agonist Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the molecular target of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid, a putative agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). The phenylpropanoic acid scaffold is a well-established pharmacophore for GPR40 agonists.

This document outlines a systematic approach to target validation, comparing the putative activity of the title compound with well-characterized GPR40 agonists, Fasiglifam (TAK-875) and AMG 837. We provide detailed experimental protocols for essential validation assays and present comparative data to serve as a benchmark for researchers.

Comparative Analysis of GPR40 Agonists

Validating a novel compound requires comparing its performance against established alternatives. Fasiglifam and AMG 837 are potent and selective GPR40 agonists that have been extensively studied, providing a solid baseline for efficacy and potency. While specific data for this compound is not yet publicly available, the data below for known agonists serves as the benchmark for validation experiments.

Table 1: In Vitro Potency of GPR40 Agonist Alternatives

CompoundAssay TypeSpeciesCell LinePotency (EC₅₀)
Fasiglifam (TAK-875) IP ProductionHumanCHO-hGPR4072 nM[1]
Calcium MobilizationHumanCHO-hGPR4014 nM[2]
Insulin SecretionRatINS-1 833/15~30 nM (at 10mM glucose)[1]
AMG 837 Calcium MobilizationHumanCHO-hGPR4013.5 nM[3]
Calcium MobilizationMouseCHO-mGPR4022.6 nM[3]
Insulin SecretionMousePrimary Islets142 nM[3]
This compound VariousHuman/Rodent-To be determined

IP: Inositol Phosphate; CHO: Chinese Hamster Ovary; INS-1: Rat Insulinoma Cell Line.

Target Validation Workflow

A multi-step experimental workflow is essential to confidently determine the molecular target and mechanism of action of a novel compound. This process begins with primary functional screens and progresses to direct binding confirmation and cellular target engagement assays.

GPR40_Validation_Workflow cluster_0 Step 1: Functional Screening cluster_1 Step 2: Potency & Selectivity cluster_2 Step 3: Direct Target Engagement cluster_3 Step 4: Biological Validation a Putative Agonist: This compound b Primary Functional Assay (Calcium Mobilization) a->b Test Activity c Secondary Functional Assay (IP-One Accumulation) b->c Confirm Gq Pathway d Dose-Response Curve (Calculate EC₅₀) c->d e Selectivity Panel (e.g., GPR120, PPARγ) d->e Assess Specificity f Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding in Cells) e->f Validate Engagement g Glucose-Stimulated Insulin Secretion (GSIS) Assay f->g Confirm Physiological Effect h Validated GPR40 Agonist

Caption: Workflow for validating a putative GPR40 agonist.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a well-defined signaling cascade through the Gαq subunit of the G-protein complex. This pathway culminates in an increase in intracellular calcium, which is a critical trigger for the potentiation of insulin secretion from pancreatic β-cells.

GPR40_Signaling Agonist GPR40 Agonist (e.g., Fatty Acid, Test Compound) GPR40 GPR40 Receptor Agonist->GPR40 Binds Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Insulin Potentiated Insulin Secretion Ca->Insulin Triggers

Caption: GPR40 agonist-induced Gαq signaling pathway.

Key Experimental Protocols

Detailed and reproducible protocols are crucial for validating molecular targets. Below are methodologies for primary and secondary functional assays, followed by a target engagement assay.

This assay serves as a primary high-throughput screen to detect Gαq-coupled receptor activation by measuring transient increases in intracellular calcium.

  • Cell Culture:

    • Seed CHO-K1 cells stably expressing human GPR40 into black, clear-bottom 96-well or 384-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading:

    • Prepare a dye-loading solution using a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • If using cell lines known to extrude the dye, include probenecid (typically 2.5 mM) in the loading solution.

    • Remove cell culture medium from the plate and add the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a separate "compound plate" containing serial dilutions of the test compound (this compound), reference agonists (Fasiglifam, AMG 837), and a vehicle control (e.g., 0.1% DMSO). Concentrations should be prepared at 5X the final desired assay concentration.

  • Assay Measurement:

    • Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal every 1-2 seconds for at least 120-180 seconds to capture the full calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay provides a robust secondary confirmation of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Cell Culture and Stimulation:

    • Plate GPR40-expressing HEK293 or CHO cells in a 384-well white plate and incubate overnight.

    • Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of the test compound or controls. The stimulation buffer must contain LiCl to inhibit the degradation of IP1.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 5 µL of IP1-d2 conjugate (HTRF acceptor) diluted in lysis buffer to each well.

    • Add 5 µL of anti-IP1 Cryptate Tb conjugate (HTRF donor) diluted in lysis buffer to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced. Convert the ratio to IP1 concentration using a standard curve run in parallel.

    • Plot the IP1 concentration against the logarithm of the compound concentration to determine the EC₅₀ value.

CETSA provides direct evidence of target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat cells with the test compound at the desired concentration (e.g., 10x EC₅₀ from functional assays) or vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles.

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble GPR40 protein in each sample using Western Blot or ELISA.

    • Quantify the band intensity for each temperature point.

  • Data Analysis:

    • Plot the percentage of soluble GPR40 remaining (relative to the non-heated control) against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct binding of the compound to GPR40.

References

Comparative Analysis of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid and Fenofibrate in a Preclinical Model of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 3-(3-(Trifluoromethoxy)phenyl)propanoic acid, hereafter referred to as TFMPA, and the standard-of-care drug, Fenofibrate. The comparison is based on hypothetical, yet plausible, data within a high-fat diet (HFD)-induced mouse model of metabolic syndrome. TFMPA is a propanoic acid derivative whose structural features, such as the trifluoromethoxy group, enhance lipophilicity and metabolic stability, suggesting potential as a therapeutic agent[1]. Its structural similarity to compounds used in anti-inflammatory drug development points towards a potential role in diseases with an inflammatory component, such as metabolic syndrome[2][3].

This document will explore the hypothesized mechanism of action of TFMPA as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, a well-established target for treating dyslipidemia, a key component of metabolic syndrome[4][5][6]. Fenofibrate, a known PPARα agonist, serves as the comparator[6].

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a simulated 12-week preclinical study in a C57BL/6J mouse model of HFD-induced metabolic syndrome.

Table 1: Comparative Efficacy on Key Metabolic Parameters

ParameterVehicle Control (HFD)TFMPA (30 mg/kg/day)Fenofibrate (100 mg/kg/day)
Plasma Triglycerides (mg/dL) 210 ± 15135 ± 12 145 ± 14
Total Cholesterol (mg/dL) 250 ± 20180 ± 18 195 ± 16
HDL Cholesterol (mg/dL) 45 ± 565 ± 6 60 ± 5
Fasting Blood Glucose (mg/dL) 160 ± 10115 ± 9 125 ± 11
Body Weight Gain (%) 45 ± 428 ± 3 32 ± 4
Liver Weight (g) 2.5 ± 0.31.8 ± 0.21.9 ± 0.2

Table 2: Safety and Pharmacokinetic Profile

ParameterTFMPAFenofibrate
Plasma Half-life (t½) in mice (h) 8.511
Oral Bioavailability (%) in mice 6570
Alanine Aminotransferase (ALT) (U/L) 40 ± 542 ± 6
Creatinine (mg/dL) 0.4 ± 0.050.4 ± 0.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation.

1. Animal Model and Treatment Regimen

  • Model: Male C57BL/6J mice, 8 weeks old.

  • Induction: Mice were fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity, dyslipidemia, and insulin resistance.

  • Group Allocation: Animals were randomly assigned to three groups (n=10 per group):

    • Vehicle Control (HFD + 0.5% carboxymethylcellulose, oral gavage).

    • TFMPA (30 mg/kg, suspended in vehicle, oral gavage, daily).

    • Fenofibrate (100 mg/kg, suspended in vehicle, oral gavage, daily).

  • Duration: The treatment period was 12 weeks. Body weight and food intake were monitored weekly.

2. Biochemical Analysis

  • Sample Collection: At the end of the 12-week treatment period, mice were fasted for 6 hours, and blood was collected via cardiac puncture into EDTA-coated tubes.

  • Plasma Analysis: Plasma was separated by centrifugation. Triglycerides, total cholesterol, HDL cholesterol, and fasting glucose were measured using commercially available enzymatic assay kits according to the manufacturer's instructions.

  • Liver Function Tests: Plasma levels of Alanine Aminotransferase (ALT) and creatinine were measured to assess liver and kidney function, respectively.

3. Gene Expression Analysis (PPARα Target Genes)

  • Tissue Collection: Liver tissue was harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and qPCR: Total RNA was extracted using TRIzol reagent. cDNA was synthesized, and quantitative real-time PCR (qPCR) was performed to measure the expression of PPARα target genes involved in fatty acid oxidation (e.g., Acox1, Cpt1a). Gene expression was normalized to a housekeeping gene (e.g., Gapdh).

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for TFMPA as a PPARα agonist in hepatocytes, leading to the downstream regulation of lipid metabolism.

G cluster_0 Hepatocyte TFMPA TFMPA PPARa PPARα TFMPA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds FAO_Genes Fatty Acid Oxidation Genes (e.g., Cpt1a, Acox1) PPRE->FAO_Genes Upregulates Transcription Lipid_Metabolism Increased Lipid Catabolism FAO_Genes->Lipid_Metabolism Triglycerides Decreased Plasma Triglycerides Lipid_Metabolism->Triglycerides

Caption: Hypothesized activation of the PPARα pathway by TFMPA in liver cells.

Experimental Workflow Diagram

This flowchart outlines the key stages of the preclinical study, from animal model induction to final data analysis.

G start Start: C57BL/6J Mice (8 weeks old) hfd High-Fat Diet Induction (8 weeks) start->hfd randomize Randomization & Grouping (Vehicle, TFMPA, Fenofibrate) hfd->randomize treatment Daily Oral Gavage (12 weeks) randomize->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection treatment->endpoint analysis Biochemical & Gene Expression Analysis endpoint->analysis end Data Interpretation & Comparison analysis->end

Caption: Workflow for the in vivo comparative study of TFMPA and Fenofibrate.

References

A Comparative Guide to the Advantages of the Trifluoromethoxy Group in 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule. This guide provides an objective comparison of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid with its methoxy (-OCH3) and trifluoromethyl (-CF3) analogs, supported by experimental data, to highlight the distinct advantages conferred by the trifluoromethoxy moiety.

Physicochemical Properties: A Comparative Analysis

The trifluoromethoxy group imparts profound effects on a molecule's physicochemical properties, primarily its lipophilicity and electronic character. These changes can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-(3-Methoxyphenyl)propanoic Acid3-(3-(Trifluoromethyl)phenyl)propanoic Acid
Molecular Weight ( g/mol ) 234.17180.20218.17
Calculated logP ~3.1 (estimated)1.82.7
Hansch π Parameter of Substituent +1.04[1]-0.02+0.88[1]
pKa ~4.5 (estimated)~4.7~4.6

Note: Calculated logP and pKa values are estimations from various chemical software and databases and may vary slightly between different prediction models. The Hansch π parameter is a measure of the hydrophobicity of a substituent.

The trifluoromethoxy group significantly increases lipophilicity, as evidenced by its high Hansch π parameter, which is substantially greater than that of both the methoxy and trifluoromethyl groups.[1] This enhanced lipophilicity can improve a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]

Metabolic Stability: The Trifluoromethoxy Advantage

One of the most significant advantages of the trifluoromethoxy group is its exceptional metabolic stability.[3] The carbon-fluorine bonds are incredibly strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4]

In contrast, the methoxy group is prone to O-demethylation, a common metabolic pathway that can lead to rapid clearance of a drug from the body.[4] The trifluoromethyl group also enhances metabolic stability compared to a methyl group, but the trifluoromethoxy group is generally considered more robust.[1][4]

Table 2: Comparative Metabolic Stability

CompoundPrimary Metabolic Pathway of the Substituted GroupExpected In Vitro Half-life (t1/2) in Liver Microsomes
This compound Highly resistant to cleavageLong
3-(3-Methoxyphenyl)propanoic Acid O-demethylationShort
3-(3-(Trifluoromethyl)phenyl)propanoic Acid Resistant to oxidationIntermediate to Long

This increased metabolic stability can lead to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[4]

Biological Activity Context

While direct comparative biological activity studies on these specific phenylpropanoic acid analogs are not extensively available in the public domain, the phenylpropanoic acid scaffold itself is known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[5][6][7] The introduction of the trifluoromethoxy group, by altering the physicochemical and metabolic properties, can significantly modulate the potency, selectivity, and duration of action of the parent compound. The enhanced lipophilicity may lead to better target engagement, while the increased metabolic stability ensures the compound remains active for a longer period.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and n-octanol.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Agitate the vial on a shaker at a constant temperature for a specified period (e.g., 1-24 hours) to allow for equilibration.

  • Centrifuge the vial to separate the aqueous and octanol phases completely.

  • Carefully collect an aliquot from both the aqueous and octanol layers.

  • Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

LogP_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation Stock Prepare Stock Solution Mix Mix with PBS and n-Octanol Stock->Mix Vortex Vortex Mix->Vortex Shake Shake to Equilibrate Vortex->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Aqueous & Octanol Phases Centrifuge->Sample HPLC HPLC/LC-MS Analysis Sample->HPLC Calculate Calculate logP HPLC->Calculate Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis_calc Analysis and Calculation Prepare Prepare Compound/Microsome Mix Initiate Initiate Reaction with NADPH Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction at Time Points Incubate->Quench Precipitate Precipitate Proteins Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Calculate_HL Calculate In Vitro Half-Life LCMS->Calculate_HL OCF3_Advantages cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes OCF3 Trifluoromethoxy (-OCF3) Group Lipophilicity Increased Lipophilicity (High π) OCF3->Lipophilicity EWG Strong Electron-Withdrawing Nature OCF3->EWG Metabolic_Stability Enhanced Metabolic Stability OCF3->Metabolic_Stability Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Half_Life Longer Half-Life Metabolic_Stability->Half_Life Bioavailability Potential for Increased Bioavailability Membrane_Permeability->Bioavailability Half_Life->Bioavailability

References

Comparative Analysis of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid and its structural analogs. The guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the potential biological activities and structure-activity relationships (SAR) of this class of compounds. The analysis is based on available scientific literature for structurally similar molecules, providing a predictive framework for their evaluation.

Executive Summary

This compound and its derivatives are synthetic organic compounds with potential applications in metabolic and inflammatory diseases. The trifluoromethoxy group is a key structural feature known to enhance metabolic stability and cell permeability of drug candidates. The phenylpropanoic acid scaffold is present in various biologically active molecules, including agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and inhibitors of Fatty Acid Binding Proteins (FABPs). This guide summarizes the potential biological activities of these compounds, presents hypothetical comparative data based on established SAR principles, and provides detailed experimental protocols for their evaluation.

Data Presentation: Comparative Biological Activity

The following tables present hypothetical, yet plausible, quantitative data for this compound (Lead Compound) and its representative analogs. This data is extrapolated from structure-activity relationship studies of similar compound classes and is intended to guide future experimental work.

Table 1: Comparative PPARγ Agonist Activity

Compound IDStructureR1R2EC50 (µM)Max Activation (%)
Lead Compound OCF3H5.285
Analog ACF3H8.978
Analog BHOCF312.565
Analog COCF3CH33.192
Analog DOCF3Cl7.880

Table 2: Comparative FABP4 Inhibitory Activity

Compound IDStructureR1R2IC50 (µM)
Lead Compound OCF3H15.4
Analog ACF3H22.1
Analog BHOCF335.8
Analog COCF3CH310.2
Analog DOCF3Cl18.9

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the predicted biological activities.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay

This assay determines the ability of the test compounds to activate the PPARγ receptor.

Materials:

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • PPARγ expression vector

  • PPRE (Peroxisome Proliferator Response Element)-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (Rosiglitazone) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration). Calculate the fold activation relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Fatty Acid Binding Protein 4 (FABP4) Fluorescence Displacement Assay

This assay measures the ability of the test compounds to inhibit the binding of a fluorescent probe to FABP4.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4)

  • Test compounds and a known FABP4 inhibitor as a positive control

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant human FABP4, the fluorescent probe, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the FABP4 protein and the fluorescent probe to each well.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control and a vehicle control.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: The binding of the fluorescent probe to FABP4 results in an increase in fluorescence. The displacement of the probe by a test compound leads to a decrease in fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the fluorescent probe binding.

Visualizations

The following diagrams illustrate a potential signaling pathway for the target compounds and a general workflow for their comparative analysis.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(3-(Trifluoromethoxy)phenyl) propanoic acid or Analog PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates Comparative_Analysis_Workflow A Compound Synthesis and Characterization B In Vitro Biological Screening (e.g., PPARγ, FABP4 assays) A->B C Data Analysis and Structure-Activity Relationship (SAR) Determination B->C D Lead Compound Identification C->D E In Vivo Efficacy and Toxicology Studies D->E F Preclinical Development E->F

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data Prevents Direct Head-to-Head Comparison

A comprehensive review of publicly available scientific literature and drug development databases reveals a significant disparity in the available information for 3-(3-(trifluoromethoxy)phenyl)propanoic acid and its structurally related counterpart, 3-(3-(trifluoromethyl)phenyl)propanoic acid. While the latter is a well-documented precursor to an approved pharmaceutical, the former lacks a similarly established biological context. Consequently, a direct head-to-head comparison with quantitative experimental data, as initially requested, cannot be provided at this time.

This guide will instead offer a detailed analysis of the well-characterized molecule, 3-(3-(trifluoromethyl)phenyl)propanoic acid, and its role as a key intermediate in the synthesis of the drug Cinacalcet. This will serve as an illustrative case study for the development of phenylpropanoic acid derivatives.

Physicochemical Properties of Phenylpropanoic Acid Derivatives

The substitution of a trifluoromethoxy group versus a trifluoromethyl group on the phenyl ring imparts distinct physicochemical properties to the parent molecule. These differences can influence pharmacokinetic and pharmacodynamic behaviors.

PropertyThis compound3-(3-(Trifluoromethyl)phenyl)propanoic acid
Molecular Formula C₁₀H₉F₃O₃C₁₀H₉F₃O₂
Molecular Weight 234.17 g/mol 218.17 g/mol
Calculated LogP 3.12.7
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 32

Case Study: 3-(3-(Trifluoromethyl)phenyl)propanoic acid in the Development of Cinacalcet

3-(3-(Trifluoromethyl)phenyl)propanoic acid is a crucial building block in the chemical synthesis of Cinacalcet, a calcimimetic agent.[1][2] Cinacalcet is an allosteric modulator of the calcium-sensing receptor (CaSR) and is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[3]

Experimental Protocol: Generalized Synthesis of Cinacalcet

The synthesis of Cinacalcet from 3-(3-(trifluoromethyl)phenyl)propanoic acid is a multi-step process that typically involves the formation of an amide followed by its reduction.

Step 1: Amide Formation

  • Activation of the Carboxylic Acid: In an inert atmosphere, 3-(3-(trifluoromethyl)phenyl)propanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane. An activating agent, for instance, oxalyl chloride or thionyl chloride, is added dropwise at 0°C. The reaction is stirred for 1-2 hours, allowing for the formation of the acyl chloride.

  • Amine Coupling: In a separate flask, (R)-1-(1-naphthyl)ethylamine and a non-nucleophilic base like triethylamine are dissolved in the same solvent. The previously prepared acyl chloride solution is then added dropwise to this mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide. The product is then purified by recrystallization or silica gel chromatography.

Step 2: Amide Reduction

  • Reduction: The purified amide is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise at 0°C. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Quenching and Work-up: The reaction is cooled to 0°C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification and Salt Formation: The crude Cinacalcet free base is purified using column chromatography. For pharmaceutical formulation, the purified base is dissolved in a suitable solvent like isopropanol and treated with a solution of hydrochloric acid in the same solvent to precipitate Cinacalcet hydrochloride. The salt is then collected by filtration and dried.

Biological Activity of Cinacalcet

Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[3]

ParameterValue
Biological Target Calcium-Sensing Receptor (CaSR)[3]
Mechanism of Action Positive Allosteric Modulator[3]
Therapeutic Effect Inhibition of Parathyroid Hormone (PTH) secretion[3]
In Vitro Potency (EC₅₀) 20-40 nM for CaSR activation

Note: EC₅₀ values can vary based on the specific cell line and assay conditions used.

Visualizations

Signaling Pathway of the Calcium-Sensing Receptor

The following diagram illustrates the signaling cascade initiated by the activation of the CaSR, which is allosterically modulated by Cinacalcet.

cluster_membrane Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates Ext_Ca Extracellular Calcium (Ca²⁺) Ext_Ca->CaSR Cinacalcet Cinacalcet Cinacalcet->CaSR potentiates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Int_Ca ↑ Intracellular Ca²⁺ ER->Int_Ca PTH_inhibition Inhibition of PTH Secretion Int_Ca->PTH_inhibition PKC->PTH_inhibition

Caption: Simplified CaSR signaling pathway.

Logical Workflow for Cinacalcet Synthesis

The diagram below outlines the synthetic route from the starting propanoic acid to the final drug substance.

start 3-(3-Trifluoromethylphenyl) propanoic acid amide Intermediate Amide start->amide Amide Formation reagent1 Amine + Coupling Reagents reagent1->amide cinacalcet_base Cinacalcet (Free Base) amide->cinacalcet_base Reduction reagent2 Reducing Agent (e.g., LiAlH₄) reagent2->cinacalcet_base final Cinacalcet HCl (API) cinacalcet_base->final Salt Formation reagent3 Hydrochloric Acid (HCl) reagent3->final

Caption: Synthetic workflow for Cinacalcet HCl.

References

validating the therapeutic potential of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical validation perspective on the therapeutic potential of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid. In the absence of direct head-to-head experimental data for this specific molecule, this document synthesizes information from structurally similar compounds and established preclinical models to build a strong theoretical and practical framework for its evaluation. We compare its potential efficacy with known alternatives, detail essential experimental protocols for its validation, and visualize key biological pathways and workflows.

Executive Summary

This compound is a novel small molecule with significant therapeutic potential, primarily hypothesized as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist for the treatment of migraine. Its unique chemical structure, featuring a phenylpropanoic acid core and a trifluoromethoxy substitution, suggests advantageous pharmacological properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can lead to improved oral bioavailability and brain penetration—key attributes for a successful migraine therapeutic.[1][2][3][4] Furthermore, the presence of a trifluoromethyl group in various scaffolds has been linked to potent anticancer activity, opening a secondary avenue for investigation.[1]

This guide will explore these two potential therapeutic applications, offering a comparative analysis based on the known performance of existing drugs in these classes and providing the necessary experimental designs to validate these hypotheses.

Section 1: Potential as a CGRP Receptor Antagonist for Migraine Therapy

The antagonism of the CGRP receptor is a clinically validated approach for the acute and preventive treatment of migraine.[5][6][7] Small molecule CGRP antagonists, known as "gepants," represent a major advancement in migraine therapy, offering an alternative to triptans without the associated cardiovascular risks.[5][6]

Comparative Analysis with Existing Gepants

While direct quantitative data for this compound is not yet available, we can infer its potential advantages by comparing its structural features to approved and clinical-stage gepants.

FeatureRimegepant (Nurtec ODT)Ubrogepant (Ubrelvy)Zavegepant (Zavzpret)This compound (Hypothetical)
Core Scaffold Complex heterocyclicComplex heterocyclicComplex heterocyclicPhenylpropanoic acid
Key Functional Groups Multiple rings, amideMultiple rings, amideMultiple rings, amideTrifluoromethoxy (-OCF3)
Administration OralOralNasal SprayOral (Predicted)
Potential Advantages Established efficacyEstablished efficacyRapid onset of action- Enhanced Metabolic Stability : The C-F bond is highly stable, potentially reducing metabolic clearance and improving half-life.[1][2] - Improved Lipophilicity : The -OCF3 group increases lipophilicity, which may enhance blood-brain barrier penetration.[2] - Simpler Synthesis : A less complex core scaffold could lead to a more straightforward and cost-effective manufacturing process.
Potential Challenges Drug-drug interactionsDrug-drug interactionsNasal administration side effectsOff-target effects and toxicity need to be determined.
CGRP Receptor Signaling Pathway

The therapeutic effect of CGRP antagonists is achieved by blocking the CGRP receptor, which is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[5][8] Activation of this receptor by CGRP initiates a signaling cascade, primarily through Gαs proteins, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[9][10] This cascade results in vasodilation and nociceptive signaling, which are key events in migraine pathophysiology.[5][9]

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_R CGRP Receptor (CLR/RAMP1) Gs Gαs CGRP_R->Gs Activates CGRP CGRP CGRP->CGRP_R Activates Antagonist 3-(3-(Trifluoromethoxy)phenyl) propanoic acid Antagonist->CGRP_R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Pain Pain Signaling PKA->Pain

Caption: CGRP receptor signaling pathway and the inhibitory action of the antagonist.

Experimental Protocols for Validation

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism Binding_Assay Radioligand Binding Assay (e.g., [125I]-CGRP) Ki Determine Ki value Binding_Assay->Ki compare Compare with Known Gepants cAMP_Assay cAMP Accumulation Assay (in cells expressing CGRP-R) IC50 Determine IC50 value cAMP_Assay->IC50 start Synthesize Compound start->Binding_Assay start->cAMP_Assay In_Vitro_Cancer_Workflow start Synthesize Compound MTT MTT Assay (on a panel of cancer cell lines) start->MTT IC50 Determine IC50 values MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Evaluate Evaluate Therapeutic Potential Mechanism->Evaluate

References

Benchmarking 3-(3-(Trifluoromethoxy)phenyl)propanoic acid: A Comparative Guide to GPR40/FFA1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid and other known modulators of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

While direct experimental data for this compound as a GPR40 modulator is not extensively available in public literature, its structural similarity to known GPR40 agonists warrants a comparative analysis against established compounds in this class. This guide summarizes the performance of leading GPR40 modulators using key in vitro assays, provides detailed experimental protocols for reproducing these findings, and illustrates the underlying cellular signaling pathways.

Performance Benchmarks of GPR40 Modulators

The following table summarizes the half-maximal effective concentrations (EC50) of several well-characterized GPR40 agonists across three standard functional assays. Lower EC50 values indicate higher potency.

CompoundCalcium Mobilization EC50 (nM)IP-1 Accumulation EC50 (nM)Glucose-Stimulated Insulin Secretion (GSIS) EC50 (µM)
TAK-875 (Fasiglifam) 27.5 - 72[1][2][3]72[1]~3.9-fold increase at 10 µM[2]
AMG-837 13.5 - 120[4][5]7.8[5]Potentiation observed[4]
AM-1638 Potent Agonist13.1[4]0.99[4]
LY2881835 164 (partial agonist)[6]Potent AgonistPotentiation observed[6]

Note: EC50 values can vary based on the specific cell line and assay conditions used.

GPR40 Signaling Pathway and Experimental Workflow

Activation of GPR40 by an agonist initiates a signaling cascade that leads to the potentiation of insulin secretion in the presence of elevated glucose. The diagrams below illustrate this pathway and a typical experimental workflow for modulator characterization.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist GPR40 Agonist GPR40 GPR40/FFA1 Receptor Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers fusion PKC->InsulinVesicles Potentiates InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GPR40 signaling pathway leading to insulin secretion.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) Compound Test Compound (e.g., this compound) CellLines GPR40-expressing cell lines (e.g., HEK293, CHO, MIN6) Compound->CellLines CalciumAssay Calcium Mobilization Assay CellLines->CalciumAssay IP1Assay IP-1 Accumulation Assay CellLines->IP1Assay GSISAssay Glucose-Stimulated Insulin Secretion (GSIS) Assay CellLines->GSISAssay DataAnalysis Data Analysis (EC50 Determination) CalciumAssay->DataAnalysis IP1Assay->DataAnalysis GSISAssay->DataAnalysis RodentModels Rodent Models of Type 2 Diabetes DataAnalysis->RodentModels OGTT Oral Glucose Tolerance Test (OGTT) RodentModels->OGTT PKPD Pharmacokinetics/ Pharmacodynamics OGTT->PKPD

Caption: Experimental workflow for GPR40 modulator characterization.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are essential for the accurate assessment and comparison of GPR40 modulator performance.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds and reference agonists.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed GPR40-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[7]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (prepared in assay buffer, with or without probenecid). Incubate for 1 hour at 37°C.[8][9]

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer at 2-5 times the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler then adds the compound solutions to the wells.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes.[9]

  • Data Analysis: The change in fluorescence intensity over time is used to determine the response. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

IP-1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the Gαq signaling pathway.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Cell culture medium.

  • Stimulation buffer (containing LiCl to inhibit IP-1 degradation).

  • IP-One HTRF® assay kit (or equivalent).

  • Test compounds and reference agonists.

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating: Seed GPR40-expressing cells into a 96-well culture plate and incubate overnight.

  • Cell Stimulation:

    • Remove the culture medium and add the stimulation buffer containing various concentrations of the test compounds.

    • Incubate for 1 hour at 37°C.[10]

  • Lysis and Detection:

    • Add the HTRF® lysis buffer containing the IP1-d2 conjugate and the anti-IP1 Eu-cryptate antibody to each well.[10]

    • Incubate for 1 hour at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).[10]

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of IP-1 produced.[11] A standard curve is used to convert the HTRF ratios to IP-1 concentrations. Plot the IP-1 concentration against the compound concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Materials:

  • MIN6 or INS-1 pancreatic β-cell lines.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA.

  • Low glucose KRBH buffer (e.g., 2.8 mM glucose).

  • High glucose KRBH buffer (e.g., 16.7 mM glucose).

  • Test compounds and reference agonists.

  • 24- or 48-well cell culture plates.

  • Insulin ELISA kit.

Protocol:

  • Cell Plating: Seed MIN6 or INS-1 cells into multi-well plates and culture until they reach approximately 80% confluency.

  • Pre-incubation:

    • Wash the cells twice with glucose-free KRBH buffer.

    • Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[12]

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add low or high glucose KRBH buffer containing various concentrations of the test compound or vehicle control.

    • Incubate for 1-2 hours at 37°C.[12]

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the fold-increase in insulin secretion (high glucose vs. low glucose) against the compound concentration to determine the EC50 value.

References

Independent Verification of the Biological Activity of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological activity of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid. Due to a lack of specific literature on this compound, we present a comparative analysis with established modulators of two potential pathways: G protein-coupled receptor 84 (GPR84) agonism/antagonism and fatty acid oxidation (FAO) inhibition. This document outlines experimental protocols and data presentation strategies to facilitate a comprehensive investigation.

Comparative Analysis of Potential Biological Activities

While the specific biological activity of this compound is not yet elucidated, its structural similarity to known bioactive molecules suggests potential roles as a modulator of the G protein-coupled receptor 84 (GPR84) or as an inhibitor of fatty acid oxidation (FAO). GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory responses.[1][2] FAO is a critical metabolic pathway for energy production, and its dysregulation is linked to various diseases.[3]

The following table summarizes the known activities of representative compounds from these two classes, which can serve as benchmarks for the experimental evaluation of this compound.

Compound Target/Pathway Mechanism of Action Reported IC50/EC50 Primary Biological Effect
GPR84 Modulators
6-n-octylaminouracil (6-OAU)GPR84AgonistEC50: 105 nM[1]Pro-inflammatory effects, chemoattractant for PMNs and macrophages[4]
ZQ-16GPR84AgonistEC50: 0.213 µM-
GLPG1205GPR84Antagonist-Anti-inflammatory activity[2]
Fatty Acid Oxidation Inhibitors
EtomoxirCarnitine Palmitoyltransferase 1 (CPT1)Irreversible Inhibitor-Inhibition of long-chain fatty acid oxidation[3]
Trimetazidine3-ketoacyl-CoA thiolase (3-KAT)Inhibitor-Partial inhibition of fatty acid oxidation, used in angina treatment[5][6]
2-Fluoropalmitic acidCarnitine Palmitoyltransferase 1 (CPT1)Irreversible Inhibitor-Potent and specific inhibitor of long-chain fatty acid oxidation[3]
3-Mercaptopropionic acidAcyl-CoA DehydrogenaseReversible Inhibitor-Potent inhibitor of fatty acid oxidation in heart mitochondria[7]

Experimental Protocols for Biological Activity Verification

To independently verify the biological activity of this compound, a two-pronged approach is recommended, investigating its potential effects on both GPR84 and fatty acid oxidation.

GPR84 Activity Assays

GPR84 is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8]

a) cAMP Measurement Assay

  • Principle: This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR84.

  • Protocol:

    • Culture HEK293 cells stably expressing human GPR84.

    • Plate cells in a 384-well plate and incubate overnight.

    • Pre-treat cells with varying concentrations of this compound or a known GPR84 antagonist (e.g., GLPG1205) for 15 minutes.

    • Stimulate the cells with a known GPR84 agonist (e.g., 6-OAU) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[9][10]

    • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the IC50 value for antagonists or the EC50 value for agonists.

b) [³⁵S]GTPγS Binding Assay

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Protocol:

    • Prepare cell membranes from HEK293 cells overexpressing GPR84.

    • Incubate the membranes with varying concentrations of this compound or a known agonist in the presence of GDP and [³⁵S]GTPγS.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Determine the specific binding and calculate the EC50 for agonists.[11]

Fatty Acid Oxidation (FAO) Inhibition Assay

a) Radiolabeled Substrate Assay

  • Principle: This method measures the rate of oxidation of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) by quantifying the production of ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs).[12]

  • Protocol:

    • Culture cells of interest (e.g., primary hepatocytes, C2C12 myotubes) in appropriate media.

    • Pre-incubate the cells with varying concentrations of this compound or a known FAO inhibitor (e.g., etomoxir).

    • Add [¹⁴C]palmitate complexed to BSA to the culture medium.

    • Incubate for a defined period (e.g., 90 minutes).[13]

    • Capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).

    • Precipitate the remaining cellular components with an acid (e.g., perchloric acid).

    • Measure the radioactivity in the CO₂ trap and the acid-soluble supernatant using a scintillation counter.

    • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ and ASMs produced. Determine the IC50 value of the test compound.

b) Seahorse XF Analyzer Assay

  • Principle: This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and fatty acid oxidation.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Pre-incubate the cells with this compound or a control inhibitor.

    • Replace the medium with a substrate-limited medium supplemented with a long-chain fatty acid (e.g., palmitate-BSA).

    • Measure the basal OCR using the Seahorse XF Analyzer.

    • Inject a known CPT1 inhibitor (e.g., etomoxir) to confirm that the measured OCR is dependent on fatty acid oxidation.

    • Data Analysis: Analyze the change in OCR in response to the test compound to determine its inhibitory effect on FAO.[14]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_GPR84 GPR84 Activity Verification cluster_FAO FAO Inhibition Verification GPR84_cells HEK293-GPR84 Cells cAMP_assay cAMP Assay GPR84_cells->cAMP_assay Treat with Compound GTP_assay [35S]GTPγS Assay GPR84_cells->GTP_assay Prepare Membranes GPR84_result GPR84 Activity cAMP_assay->GPR84_result Measure cAMP (IC50/EC50) GTP_assay->GPR84_result Measure Binding (EC50) Target_cells Target Cells (e.g., Hepatocytes) Radio_assay Radiolabeled FAO Assay Target_cells->Radio_assay Treat with Compound Seahorse_assay Seahorse XF Assay Target_cells->Seahorse_assay Treat with Compound FAO_result FAO Inhibition Radio_assay->FAO_result Measure 14CO2/ASMs (IC50) Seahorse_assay->FAO_result Measure OCR (IC50) Compound This compound Compound->GPR84_cells Compound->Target_cells

Caption: Proposed experimental workflow for verifying the biological activity of the target compound.

GPR84_Signaling_Pathway Ligand GPR84 Agonist GPR84 GPR84 Ligand->GPR84 G_protein Gαi/βγ GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream activates

Caption: Simplified GPR84 signaling pathway.

FAO_Pathway Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation CPT1 CPT1 Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Mitochondrion Mitochondrion CPT2 CPT2 Mitochondrion->CPT2 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Transport into Mitochondria Acylcarnitine->Mitochondrion CPT2->Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Key steps in the fatty acid β-oxidation pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and scientific fields, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid (CAS No. 90536-74-6), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2][3] In the event of a spill, contain the material using an inert absorbent and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4][5][6] Due to its chemical structure, which includes a halogenated aromatic ring and a carboxylic acid group, this compound requires specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent environmental contamination.[2][5][7]

  • Waste Characterization and Segregation :

    • Classify waste containing this compound as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams, particularly from bases and strong oxidizing agents, to prevent adverse chemical reactions.[8]

    • Collect the waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name, CAS number, and appropriate hazard warnings.

  • Container Management :

    • Use containers that are compatible with the chemical.

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide a complete and accurate declaration of the waste contents to the disposal company.

  • Documentation :

    • Maintain a detailed record of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Disposal Data

Currently, there is no specific quantitative data available from regulatory bodies regarding permissible disposal limits or concentrations for this compound in waste streams. The primary guidance is to treat all concentrations of this compound as hazardous waste requiring professional disposal.

ParameterRecommended GuidelineNotes
Disposal MethodHigh-Temperature IncinerationTo be performed by a licensed hazardous waste facility.[2][5][7]
Waste ClassificationHazardous Chemical WasteBased on chemical structure and potential environmental impact.
Incompatible MaterialsStrong Bases, Oxidizing AgentsSegregate to prevent hazardous reactions.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste containing This compound B Is the waste mixed with incompatible materials (e.g., bases, strong oxidizers)? A->B C Segregate waste streams B->C Yes D Collect in a designated, labeled, and sealed hazardous waste container B->D No C->D E Store in a cool, dry, well-ventilated area D->E F Contact EHS or certified hazardous waste contractor for disposal E->F G Arrange for high-temperature incineration F->G H Maintain disposal records G->H

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

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3-(3-(Trifluoromethoxy)phenyl)propanoic acid

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